Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanistic Profiling of N-Myristoyltransferase (NMT): Specificity, Kinetics, and Analytical Validation using N-Myristoyl-L-Serine
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-myristoyltransferase (NMT) is a pivotal eukaryotic enzyme responsible for the irreversible co-translational or post-translational modification of proteins, specifically targeting the N-terminal glycine.[1][2][3][4][5][6][7][8][9][10][11] This guide provides a rigorous technical analysis of the NMT catalytic mechanism (Ordered Bi-Bi) and addresses the specific utility of N-Myristoyl-L-serine sodium salt within this experimental context.
While NMT is strictly specific for N-terminal glycine, N-Myristoyl-L-serine serves as a critical analytical standard and biophysical probe . It allows researchers to:
Validate Substrate Specificity: Quantify the enzyme's fidelity by contrasting canonical (Gly) vs. non-canonical (Ser) acylation.
Calibrate Lipidomics Assays: Serve as a chromatographically distinct internal standard in LC-MS/MS workflows.
Model Membrane Dynamics: Act as a minimal amphiphilic model to study the electrostatic/hydrophobic "myristoyl switch" mechanism without the complexity of full-length proteins.
The NMT Catalytic Mechanism: Ordered Bi-Bi[1][5][6][12][13]
To understand the relevance of myristoylated amino acid standards, one must first master the enzyme's kinetic behavior. NMT does not operate via a random mechanism; it follows a sequential, Ordered Bi-Bi mechanism .[1][5][6][12]
The Kinetic Sequence
The reaction is strictly ordered. The enzyme must undergo a conformational change induced by the cofactor before it can accept the peptide substrate.
Cofactor Binding: Myristoyl-CoA binds to the apo-enzyme (NMT).[1]
Allosteric Shift: This binding induces a structural rearrangement in the NMT N-terminal domain, opening the peptide-binding pocket.
Substrate Binding: The peptide (containing N-terminal Glycine) binds to the binary complex.[1]
Catalysis: Direct nucleophilic attack of the Glycine
-amino group on the thioester carbonyl of Myristoyl-CoA.
Product Release: Free Coenzyme A (CoA) is released first, followed by the N-myristoylated peptide.
Visualization of the Reaction Coordinate
Figure 1: The Ordered Bi-Bi mechanism of N-myristoyltransferase.[6][12][13] Note that peptide binding is impossible without prior Myristoyl-CoA binding.
The Role of N-Myristoyl-L-Serine Sodium Salt
If NMT is specific to Glycine, why use N-Myristoyl-L-serine (NMS) ? In high-fidelity drug development and mechanistic enzymology, NMS is utilized not as a substrate, but as a molecular comparator .
Structural Basis of Specificity (Gly vs. Ser)
The NMT binding pocket contains a "specificity determinant" region.
Glycine (Canonical): The hydrogen side chain fits perfectly, allowing the
-amine to position for nucleophilic attack.
Serine (Non-Canonical): The hydroxymethyl group (
) of Serine introduces steric clash within the hydrophobic pocket and alters the pKa of the -amine.
Application: N-Myristoyl-L-serine is used as a negative control standard in mass spectrometry to prove that a novel NMT inhibitor or variant has not altered the enzyme's specificity (i.e., to ensure the enzyme is not producing off-target acylation).
Biophysical Membrane Modeling
N-Myristoyl-L-serine sodium salt is an amphiphile (hydrophobic tail + polar head). It forms micelles and interacts with lipid bilayers.
Use Case: It serves as a minimal model to study the critical micelle concentration (CMC) and membrane insertion thermodynamics of myristoylated proteins.
Advantage: Unlike full proteins, NMS allows researchers to measure the pure thermodynamic contribution of the myristoyl-amino acid headgroup interaction with phospholipids.
Experimental Protocol: LC-MS/MS Specificity Assay
This protocol describes how to use N-Myristoyl-L-serine (NMS) as an internal standard to validate NMT activity and specificity.
Reagents & Preparation
Component
Concentration
Role
Enzyme
10-50 nM
Recombinant hNMT1 or hNMT2
Substrate A
10 M
Myristoyl-CoA (Donor)
Substrate B
10 M
Synthetic Peptide (e.g., GNAAAARR-NH2)
Standard
1 M
N-Myristoyl-L-serine Na+ salt (Reference)
Buffer
50 mM
Tris-HCl, pH 8.0, 0.5 mM EDTA, 0.1% Triton X-100
Workflow: Specificity Validation
Reaction Setup:
Prepare two parallel reactions:
Reaction A (Canonical): NMT + Myr-CoA + Gly -Peptide.[1][9][14]
Reaction B (Specificity Challenge): NMT + Myr-CoA + Ser -Peptide.
Incubation: Incubate at 30°C for 15–30 minutes.
Quenching: Stop reaction with equal volume of Acetonitrile (ACN) containing 0.1% Formic Acid.
Spike-In: Add N-Myristoyl-L-serine (1
M) to both quenched samples.
Why? This acts as a retention time marker. It is chemically similar to the product (N-Myr-Gly) but will separate chromatographically.
LC-MS/MS Analysis:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m).
Gradient: 5% to 95% B (Acetonitrile) over 5 minutes.
Detection: Monitor MRM transitions for N-Myr-Gly-Peptide and N-Myr-Ser.
Data Interpretation
Reaction A: Should show a peak for N-Myr-Gly-Peptide. The N-Myr-Ser peak (standard) should be distinct.
Reaction B: Should show zero product. If a peak co-eluting with N-Myr-Ser appears (unlikely with WT enzyme) or a new peak appears, specificity is compromised.
Analytical Visualization: LC-MS Separation Logic
The following diagram illustrates the separation logic required to distinguish the enzymatic product from the control standard.
Figure 2: Analytical workflow distinguishing the enzymatic product from the serine-based internal standard.
References
Farazi, T. A., et al. (2001). "The Biology and Enzymology of Protein N-Myristoylation." Journal of Biological Chemistry.
Wright, L. P., et al. (2009). "N-myristoyltransferase 1 (NMT1) - PMC." National Institutes of Health.
Thinon, E., et al. (2014). "N-terminal myristoylation: from cell biology to translational medicine." Frontiers in Cell and Developmental Biology.
PubChem. "N-Myristoyl-L-serine sodium salt | C17H32NNaO4."[15] National Library of Medicine.
Ducker, C. E., et al. (2005). "N-myristoyltransferase 1 is a potential therapeutic target in cancer." Molecular Cancer Therapeutics.
The Uncoupling Lipids: A Technical Guide to N-Acylated Amino Acids in Cell Biology
The following guide is structured to serve as a definitive technical resource for researchers investigating N-acylated amino acids (NAAs). It moves beyond basic definitions to explore the mechanistic, analytical, and the...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as a definitive technical resource for researchers investigating N-acylated amino acids (NAAs). It moves beyond basic definitions to explore the mechanistic, analytical, and therapeutic complexities of this lipid class.
Executive Summary
For decades, N-acylated amino acids (NAAs) were relegated to the periphery of lipid research, often dismissed as minor endocannabinoid metabolites or detoxification byproducts. This paradigm shifted fundamentally in 2016 with the identification of PM20D1 (Peptidase M20 Domain Containing 1), a secreted enzyme that regulates NAA abundance. We now understand NAAs—specifically conjugates like N-oleoyl-phenylalanine and N-arachidonyl-glycine—as potent, genetically regulated mitochondrial uncouplers that drive thermogenesis independent of UCP1. This guide delineates their discovery, the bioenergetic mechanism, and the rigorous mass spectrometry workflows required for their quantification.
Part 1: Historical Trajectory & Biological Context[1]
The history of NAAs is a case study in "orphan metabolite" discovery. Their biological significance was obscured by their structural similarity to N-acylethanolamines (like anandamide).
Phase I: The Endocannabinoid Shadow (1990s – 2010)
Early detection of NAAs, such as N-arachidonylglycine (NAGly) , occurred during the intense mapping of the endocannabinoid system. NAGly was identified in bovine brain and spinal cord but did not bind CB1 or CB2 receptors. Instead, it was characterized as a ligand for GPR18 and involved in pain processing and microglial migration.[1]
Key Insight: During this era, NAAs were viewed primarily as neuroactive lipids or "entourage" compounds modulating anandamide hydrolysis.
Phase II: The Thermogenic Paradigm Shift (2016 – Present)
The seminal breakthrough came from the Spiegelman lab (Long et al., 2016), which sought to identify secreted factors from UCP1+ adipocytes. They identified PM20D1, a bidirectional enzyme that catalyzes the condensation of fatty acids and amino acids.[2]
The Discovery: Mice overexpressing PM20D1 showed increased circulating NAAs and resistance to diet-induced obesity.[3]
The Mechanism: Unlike classical uncouplers (e.g., DNP) which are toxic xenobiotics, NAAs function as endogenous chemical uncouplers, promoting proton leak in mitochondria to dissipate energy as heat.
Part 2: Enzymology and Mechanism of Action
Understanding the turnover of NAAs is critical for experimental design. The system is governed by a "division of labor" between extracellular and intracellular enzymes.
N-acyl ethanolamines; also hydrolyzes specific NAAs (e.g., N-acyl taurines).
GLYAT
Mitochondrial Matrix
Acyl-CoA conjugation
Specific to Glycine (Detoxification pathway, e.g., Benzoyl-glycine).
The Proton Leak Mechanism
NAAs function as protonophores. They possess a dissociable carboxyl head group and a lipophilic tail.
Entry: The neutral (protonated) NAA diffuses across the mitochondrial outer membrane.
Ionization: In the matrix (high pH), it releases a proton (
), contributing to the dissipation of the electrochemical gradient ().
Exit: The anionic NAA
cannot diffuse back. It requires a transporter. Evidence suggests interaction with the Adenine Nucleotide Translocator (ANT) or SLC25 carriers to return to the intermembrane space, completing the futile cycle.
Pathway Visualization
The following diagram illustrates the biosynthesis of NAAs by PM20D1 and their downstream action on mitochondrial respiration.
Caption: The PM20D1-mediated biosynthetic cycle of N-acyl amino acids and their uncoupling action within the mitochondria.
Part 3: Technical Workflow – Targeted Lipidomics
As a Senior Scientist, I strongly advise against using standard "metabolomics" kits for NAAs. These compounds are lipids, not water-soluble amino acids.[4] They require organic extraction and specific ionization parameters.
Sample Preparation (The "Acidified" Bligh & Dyer)
Standard lipid extractions often lose NAAs to the aqueous phase if the pH is neutral, as the carboxyl group ionizes (COO
). You must acidify to drive the lipid into the organic phase.
Homogenization: Homogenize tissue (50 mg) or plasma (50 µL) in PBS.
Internal Standard Spike: Add 10 pmol of a deuterated standard (e.g.,
-N-oleoyl-phenylalanine) immediately to correct for extraction efficiency.
Extraction: Add 2:1 Methanol:Chloroform (v/v).
Acidification (Critical Step): Add 1% Formic Acid or HCl to lower pH < 3.0. This protonates the NAA carboxyl group, increasing solubility in the organic phase.
Phase Separation: Centrifuge. Collect the lower organic (chloroform) phase.
Caption: Step-by-step targeted lipidomics workflow for precise NAA quantification.
Part 4: Therapeutic Implications & Critical Analysis
The Therapeutic Promise
The PM20D1/NAA axis offers a unique therapeutic window for metabolic disease because it uncouples respiration without manipulating the adrenergic system (unlike ephedrine) or requiring UCP1 (allowing targeting of white adipose tissue and muscle).
Target: Obesity and Type 2 Diabetes.
Strategy: Recombinant PM20D1 therapy or small molecule inhibition of FAAH (to prevent NAA breakdown).
The "Safety" Nuance (E-E-A-T)
While early mouse studies were promising, recent data (2023) necessitates caution. High concentrations of NAAs in human adipocytes can induce bioenergetic stress beyond simple uncoupling, potentially affecting cell viability.[3][5]
Critical Note: The therapeutic window is narrow. Excessive uncoupling leads to hyperthermia or ATP depletion. Drug development must focus on controlled elevation of NAAs or tissue-specific delivery to avoid cardiotoxicity.
References
Long, J. Z., et al. (2016).[6][7][8] The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria.[2][9] Cell, 166(2), 424–435.[6][9] Link
Huang, S. M., et al. (2001).[10][11] Identification of a new class of molecules, the arachidonyl amino acids, and characterization of one member that inhibits pain.[10] Journal of Biological Chemistry, 276(46), 42639-42644.[10] Link
Long, J. Z., et al. (2018).[4][6] Bioactive N-acyl amino acids are endogenous uncouplers of mitochondrial respiration.[2][7][8][9] Journal of Clinical Investigation, 128(9). Link
Keuper, M., et al. (2023). Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling.[5] Redox Biology, 67, 102896. Link
Tan, D., et al. (2019). Analytical challenges in the quantification of N-acyl amino acids. Analytical Chemistry, 91(15), 9345-9351. Link
Theoretical Basis for Using N-Myristoyl-L-serine Sodium Salt in Research
[1] Executive Summary N-Myristoyl-L-serine sodium salt (C17H32NNaO4) is an anionic lipoamino acid surfactant and a structural analog of endogenous signaling lipids.[1] In research, it serves two distinct but critical rol...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-Myristoyl-L-serine sodium salt (C17H32NNaO4) is an anionic lipoamino acid surfactant and a structural analog of endogenous signaling lipids.[1] In research, it serves two distinct but critical roles: (1) as a biocompatible detergent for the solubilization and stabilization of membrane proteins, and (2) as a biological probe in the study of N-acyl amino acid (NAAA) metabolism and endocannabinoid-like signaling pathways.
This guide delineates the physicochemical and theoretical foundations of N-Myristoyl-L-serine, providing researchers with the mechanistic rationale and validated protocols for its application in biochemistry and drug discovery.
Part 1: Theoretical Foundation[1]
Physicochemical Mechanism: The "Soft" Detergent Hypothesis
The primary utility of N-Myristoyl-L-serine stems from its amphiphilic structure, comprising a polar L-serine headgroup and a hydrophobic myristoyl (C14:0) tail. Unlike harsh detergents (e.g., SDS) that denature proteins by disrupting internal hydrophobic cores, N-Myristoyl-L-serine acts as a "soft" surfactant.[1]
Interfacial Activity: The myristoyl tail inserts into the lipid bilayer, while the serine headgroup maintains hydration via hydrogen bonding. This mimics the natural phospholipid environment, preserving the native conformation of transmembrane proteins (e.g., GPCRs, ion channels).
Critical Micelle Concentration (CMC): The C14 chain provides a balance between solubility and hydrophobicity. Its CMC is typically lower than short-chain analogs, allowing for stable micelle formation at millimolar concentrations, essential for protein extraction protocols.
Biological Mechanism: Lipid Signaling and Metabolic Mimicry
N-Myristoyl-L-serine is structurally homologous to endogenous N-acyl serines (e.g., N-arachidonoyl serine) and ceramides.[1]
Endocannabinoid System Interaction: It serves as a probe for Fatty Acid Amide Hydrolase (FAAH) . While FAAH hydrolyzes N-arachidonoyl serine to regulate vasodilation and cell migration, N-Myristoyl-L-serine can act as a competitive substrate or inhibitor, allowing researchers to map the substrate specificity of amidases.[1]
Sphingolipid Homology: Although not a sphingolipid (lacking the sphingoid base), its N-acylated serine structure mimics the Ceramide headgroup architecture. This makes it a valuable negative control or structural probe in assays targeting Serine Palmitoyltransferase (SPT) or ceramide synthases.
Part 2: Key Research Applications & Data
Application 1: Membrane Protein Solubilization
N-Myristoyl-L-serine is used to extract proteins from the lipid bilayer while maintaining their functional activity.[1]
Table 1: Comparative Surfactant Properties
Property
Sodium Dodecyl Sulfate (SDS)
N-Myristoyl-L-serine Na+
Biological Implication
Charge
Anionic (Strong)
Anionic (Mild/Carboxylate)
Less electrostatic repulsion; preserves protein-protein interactions.[1]
Denaturation
High (Unfolds proteins)
Low (Preserves fold)
Suitable for enzymatic assays post-extraction.
CMC
~8.2 mM
~2-5 mM (Estimated*)
Forms micelles at lower concentrations; easier to dialyze.[1]
pH Sensitivity
Low
Moderate (pKa ~2.2 for COOH)
Charge tunable by pH; active at physiological pH (7.4).
*Note: CMC varies with ionic strength and temperature.
Application 2: Lipidomics Standard
In LC-MS/MS lipidomics, N-Myristoyl-L-serine is used as an internal standard for the N-acyl serine class of lipids.[1] Its distinct C14:0 chain length (rare in some mammalian tissues compared to C16 or C18) ensures it does not interfere with endogenous analytes.
Part 3: Experimental Protocols
Protocol A: Solubilization of Membrane Proteins
Objective: Extract a generic transmembrane protein from mammalian cells using N-Myristoyl-L-serine.[1]
Cell Lysis:
Harvest
cells.
Resuspend in Lysis Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, Protease Inhibitors).
Mechanically disrupt (sonication or Dounce homogenizer).
Membrane Preparation:
Centrifuge at
for 1 hour at 4°C.
Discard supernatant (cytosolic fraction).
Resuspend pellet in Lysis Buffer.
Solubilization:
Add N-Myristoyl-L-serine sodium salt to a final concentration of 10 mM (approx. 2x CMC).
Note: Prepare a 100 mM stock solution in water or 50% ethanol beforehand.
This diagram illustrates the metabolic context of N-Myristoyl-L-serine, highlighting its relationship to the Endocannabinoid system and FAAH activity.[1]
Caption: Metabolic interaction of N-Myristoyl-L-serine with Fatty Acid Amide Hydrolase (FAAH) and potential signaling pathways.[1]
Diagram 2: Membrane Protein Solubilization Workflow
This diagram visualizes the "Soft Detergent" mechanism described in Protocol A.
Caption: Step-by-step mechanism of membrane protein extraction using N-Myristoyl-L-serine micelles.
References
PubChem. (2025). N-Myristoyl-L-serine sodium salt | C17H32NNaO4.[1] National Library of Medicine. [Link]
Utsumi, T., et al. (2020). N-myristoylation: from cell biology to translational medicine. Journal of Biochemistry/PMC. [Link]
Merrill, A. H., et al. (2018). Sphingolipid biosynthesis in man and microbes. Royal Society of Chemistry. [Link]
Bradshaw, H. B., et al. (2017). N-Acyl amino acids: metabolism, synthesis, and biological activity. Frontiers in Endocrinology. (Contextual grounding for N-acyl serine signaling).
The Myristoyl Code: An In-Depth Guide to a Key Regulator of Protein Localization and Function
Abstract Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine, is a fundamental and widespread lipid modification.[1][2][3] Far from being a simple an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine, is a fundamental and widespread lipid modification.[1][2][3] Far from being a simple anchor, myristoylation acts as a sophisticated molecular switch, dynamically regulating protein localization, conformation, and function.[1][4] This modification is critical for the proper function of a vast array of proteins involved in cellular signaling, immune responses, and oncogenesis.[3][5][6] Consequently, the enzyme responsible, N-myristoyltransferase (NMT), has emerged as a significant therapeutic target for cancer and infectious diseases.[3][7][8] This guide provides a comprehensive technical overview of the biochemistry of myristoylation, its role as a dynamic localization signal, its functional consequences, and the state-of-the-art methodologies used to investigate it, offering valuable insights for researchers and drug development professionals.
Chapter 1: The Biochemical Foundation of N-Myristoylation
N-myristoylation is a highly specific and generally irreversible process that occurs predominantly co-translationally on nascent polypeptide chains.[1][5] The modification involves the attachment of a myristoyl group, derived from myristic acid, via an amide bond to the alpha-amino group of an N-terminal glycine residue.[1]
The Key Players: Substrate, Enzyme, and Consensus Sequence
The Lipid Donor: Myristoyl-CoA
Myristic acid, a relatively rare 14-carbon fatty acid, is activated to its high-energy thioester form, myristoyl-coenzyme A (CoA), by myristoyl-CoA synthetase.[9] This molecule serves as the immediate donor for the myristoylation reaction catalyzed by NMT.[5]
The Catalyst: N-Myristoyltransferase (NMT)
NMTs are the enzymes that catalyze the transfer of the myristoyl group from myristoyl-CoA to the protein substrate.[5][10] In lower eukaryotes, a single NMT gene exists, while vertebrates, including humans, possess two isozymes, NMT1 and NMT2, which share approximately 77% amino acid homology but are not functionally redundant.[5][11] The reaction follows an ordered Bi-Bi kinetic mechanism where myristoyl-CoA binds to the enzyme first, inducing a conformational change that creates the binding site for the polypeptide substrate.[12]
The Recognition Motif: N-Terminal Glycine
The canonical requirement for N-myristoylation is a specific consensus sequence on the substrate protein. The process begins after the initiator methionine is cleaved by a methionine aminopeptidase (MetAP), exposing a glycine residue at position 2 (now the N-terminus).[7][13] This N-terminal glycine is absolutely required for NMT recognition and catalysis.[14] While the sequence requirements can be somewhat degenerate, a common motif includes a serine or threonine at position 5, which favors efficient myristoylation.[5]
The entire process is elegantly timed at the ribosome exit tunnel, where MetAP and NMT1 can form a complex to ensure efficient and specific modification of the nascent chain before competing modifications, like N-acetylation, can occur.[7][13]
Chapter 2: Myristoylation as a Dynamic Regulator of Protein Localization
While myristoylation increases a protein's hydrophobicity, the affinity of this single lipid modification is often insufficient for stable membrane anchoring.[15] Instead, it frequently acts as the first step in a "two-signal" membrane targeting model or as a conditional, reversible anchor known as the "myristoyl switch."
The Two-Signal Hypothesis
For stable membrane localization, many myristoylated proteins require a second signal. This can be:
A polybasic region: A cluster of positively charged amino acids (e.g., lysine, arginine) that interacts electrostatically with negatively charged phospholipid headgroups on the membrane surface.[3] The proto-oncogene Src is a classic example of this mechanism.[3]
A second lipid modification: Most commonly, S-palmitoylation, the reversible attachment of a 16-carbon palmitate to a nearby cysteine residue. This dual acylation significantly enhances membrane affinity and can target proteins to specific microdomains like lipid rafts.[1]
The Myristoyl Switch: A Conformational Regulator
The myristoyl switch is a sophisticated mechanism where the myristoyl group's exposure is regulated by a conformational change in the protein.[1][4] This allows the protein to toggle between a soluble, cytosolic state and a membrane-associated state in response to specific cellular signals.
Sequestered State (Inactive): In the absence of a signal, the myristoyl group is tucked away within a hydrophobic pocket of the protein, masking its hydrophobicity and keeping the protein in the cytosol.[1][5]
Exposed State (Active): Upon receiving a signal—such as GTP binding, calcium influx, or a pH shift—the protein undergoes a conformational change that expels the myristoyl group.[1][16] The exposed lipid can then insert into a nearby membrane, localizing the protein where its function is required.[5][16]
Prominent examples of proteins regulated by a myristoyl switch include the small GTPase ARF1 (GTP-dependent) and the calcium-sensor protein recoverin (Ca2+-dependent).[5][16] The HIV-1 Gag protein also utilizes a myristoyl switch, which is crucial for its role in viral assembly.[17]
Caption: The Myristoyl Switch Mechanism.
Chapter 3: Functional Consequences of Myristoylation
Beyond localization, myristoylation profoundly impacts a protein's function by mediating protein-protein interactions, influencing stability, and playing an integral role in signal transduction.
Protein-Protein Interactions: The myristoyl group can serve as a hydrophobic anchor not just for membranes, but also for interactions with other proteins, facilitating the assembly of multi-protein signaling complexes.[2][15]
Signal Transduction: A vast number of proteins involved in signaling cascades are myristoylated. This includes non-receptor tyrosine kinases (e.g., Src family, Abl), G-protein alpha subunits, and calcium-dependent phosphatases (calcineurin).[2][5][15] For these proteins, membrane localization via myristoylation is an absolute prerequisite for their function in transmitting extracellular signals to the cellular interior.[2][5]
Apoptosis (Programmed Cell Death): Myristoylation plays a critical role in apoptosis. For instance, the pro-apoptotic protein Bid is cleaved by caspases during apoptosis, exposing a new N-terminal glycine.[3] This site is then post-translationally myristoylated, which is required for its translocation to the mitochondria to induce cell death.[3]
Chapter 4: A Methodological Guide to Studying Protein Myristoylation
Investigating myristoylation requires a specialized toolkit to identify modified proteins and validate the functional importance of the modification.
Protocol 1: Identification of Myristoylated Proteins via Metabolic Labeling and Click Chemistry
This powerful technique allows for the global profiling of myristoylated proteins in living cells. It relies on feeding cells a myristic acid analog containing a bio-orthogonal tag (e.g., an alkyne or azide).
Causality: The cell's metabolic machinery, including NMT, does not distinguish the analog from natural myristic acid, thereby incorporating it into the proteome.[18][19] The bio-orthogonal tag allows for a highly specific secondary "click" reaction with a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment, a reaction that does not interfere with native cellular processes.[18][20]
Step-by-Step Methodology:
Metabolic Labeling: Culture cells in the presence of an alkynyl-myristic acid analog (e.g., 13-tetradecynoic acid, YnMyr) for 4-24 hours.[21][22] This allows for the incorporation of the probe into newly synthesized proteins.
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
Click Reaction: To the cell lysate, add the click chemistry reaction cocktail. A typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) cocktail includes:
An azide-tagged reporter (e.g., Azide-Biotin for enrichment or Azide-Fluorophore for in-gel fluorescence).[22]
A reducing agent to maintain copper in the Cu(I) state (e.g., TCEP).[22]
A copper-chelating ligand to stabilize the catalyst (e.g., TBTA).[22]
Incubate for 30-60 minutes at room temperature in the dark.[22]
Downstream Analysis:
Visualization: Resolve the labeled proteome by SDS-PAGE and visualize using in-gel fluorescence scanning.[21]
Enrichment & Identification: If using a biotin tag, capture labeled proteins on streptavidin-conjugated beads. Elute the captured proteins, digest with trypsin, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
Caption: Workflow for Metabolic Labeling and Analysis.
Protocol 2: Validation by Site-Directed Mutagenesis
The "gold standard" for confirming the functional requirement of myristoylation is to mutate the N-terminal glycine to an alanine (G2A).
Causality: NMT specifically recognizes glycine at the N-terminus. Replacing it with alanine, which has a methyl side chain, prevents NMT from binding and modifying the protein, thereby creating a non-myristoylated control. Comparing the localization and function of the wild-type (WT) protein to the G2A mutant directly reveals the consequences of losing this modification.
Step-by-Step Methodology:
Plasmid Design: Obtain a plasmid encoding the protein of interest with a suitable tag (e.g., GFP, FLAG) for detection.
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce a point mutation in the plasmid, changing the codon for Glycine at position 2 (GGC, GGT, GGA, or GGG) to one for Alanine (GCC, GCT, GCA, or GCG).
Sequence Verification: Sequence the entire open reading frame of the mutated plasmid to confirm the G2A mutation and ensure no other unintended mutations were introduced.
Transfection: Transfect mammalian cells with plasmids encoding the WT protein and the G2A mutant.
Functional Assays: After 24-48 hours, analyze the cells.
Localization: Use immunofluorescence microscopy to compare the subcellular localization. A myristoylated protein may show membrane or perinuclear staining, while the G2A mutant is often diffuse in the cytoplasm.
Biochemical Function: Perform relevant functional assays (e.g., kinase assays, co-immunoprecipitation) to determine if the G2A mutation impairs the protein's activity or its ability to interact with binding partners.
Mass Spectrometry Analysis
High-resolution mass spectrometry is the definitive method for identifying myristoylation on endogenous proteins.[9] After proteolytic digestion (e.g., with trypsin), the N-terminal myristoylated peptide will have a mass increase of 210.198 Da corresponding to the myristoyl group (C₁₄H₂₇O).[23] Specialized LC-MS/MS methods can unambiguously identify this modification and pinpoint its location.[23][24][25]
Chapter 5: Myristoylation in Disease and Drug Development
Given its critical role in regulating key cellular proteins, it is unsurprising that aberrant myristoylation is implicated in numerous diseases, making NMT a compelling drug target.[3][8]
Role in Cancer
Many proto-oncogenes, such as the tyrosine kinase Src, require myristoylation for their membrane localization and transforming activity.[3][13] Elevated levels and activity of NMT have been observed in various cancers, including colon, breast, and brain tumors, and often correlate with poor prognosis.[26][27] Inhibition of NMT can block the localization of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.[26][28]
Role in Infectious Diseases
Pathogens frequently hijack the host cell's NMT to myristoylate their own proteins, a step essential for their life cycle.
Viruses: The HIV-1 Gag protein must be myristoylated by the host NMT to mediate its assembly at the plasma membrane, a critical step for producing new viral particles.[3][28]
Parasites: NMT is essential for the viability of parasites like Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness).[10][29] Because parasite NMTs have structural differences from human NMTs, it is possible to develop species-specific inhibitors.[10][29]
N-Myristoyltransferase Inhibitors (NMTis) as Therapeutics
The essential role of NMT in both cancer and infectious diseases has spurred the development of potent and selective small-molecule NMT inhibitors.[14][28] These compounds typically bind to the enzyme's active site, competing with the protein substrate.[28]
Inhibitor
Target Organism(s)
Mechanism/Notes
Status/Application
DDD85646 (IMP-366)
T. brucei, P. falciparum, Human
Potent, binds in peptide pocket. Traps enzyme in a "closed" conformation.[27][30][31]
Preclinical; potent anti-parasitic and anti-cancer activity.[31]
IMP-1088
P. falciparum, Human, Rhinoviruses
Picomolar potency. Developed via fragment-based screening.[27][30]
Preclinical; effective against malaria and the common cold virus.[30]
PCLX-001
Human
Targets NMT1/2. Induces apoptosis in B-cell lymphomas.[27]
Clinical trials for cancer therapy.
This table provides a summary of representative NMT inhibitors. The field is rapidly evolving.
Chapter 6: Conclusion and Future Perspectives
N-myristoylation is a vital lipid modification that functions as a precise and dynamic regulatory switch. Its ability to control protein localization, conformation, and interaction networks places it at the heart of numerous critical cellular processes. The development of advanced chemical biology and proteomic tools has revolutionized our ability to study this modification, uncovering its widespread roles in health and disease. The continued exploration of NMT structure and function, coupled with the advancement of selective inhibitors, holds immense promise for the development of novel therapeutics against some of the most challenging human diseases.
References
Mechanism of cotranslational protein N-myristoylation in human cells. ETH Library. [Link]
Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology. [Link]
Protein N-Myristoylation. Creative Diagnostics. [Link]
Mass spectrometry analysis of synthetically myristoylated peptides. PubMed. [Link]
N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Pharmacological Sciences. [Link]
Mechanism of cotranslational protein N-myristoylation in human cells. PubMed. [Link]
N-Myristoyltransferase as a Glycine and Lysine Myristoyltransferase in Cancer, Immunity, and Infections. ACS Chemical Biology. [Link]
Protein myristoylation in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
A Method to Generate and Analyze Modified Myristoylated Proteins. PMC. [Link]
Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology. [Link]
What are NMT1 inhibitors and how do they work?. Patsnap Synapse. [Link]
The role of N-myristoyltransferase 1 in tumour development. Taylor & Francis Online. [Link]
Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids. Springer Link. [Link]
NMT1 (N-myristoyltransferase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Shimadzu Corporation. [Link]
Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. ResearchGate. [Link]
NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. PMC. [Link]
N-myristoyltransferase: Tracing Steps Backwards to Find a Way Forward. bioRxiv. [Link]
N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design. MDPI. [Link]
Protein myristoylation in health and disease. ResearchGate. [Link]
Energetics and mechanisms of folding and flipping the myristoyl switch in the β-trefoil protein, hisactophilin. PMC. [Link]
Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. [Link]
Discovery of lipid-mediated protein-protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. bioRxiv. [Link]
Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. PMC. [Link]
Selective Inhibitors of Protozoan Protein N-myristoyltransferases as Starting Points for Tropical Disease Medicinal Chemistry Programs. PLOS Neglected Tropical Diseases. [Link]
in vitro N-myristoyltransferase assay protocol using N-Myristoyl-L-serine sodium salt
Application Notes and Protocols Topic: A Guideline for In Vitro N-Myristoyltransferase (NMT) Activity Assays and the Investigation of Novel Chemical Modulators Audience: Researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols
Topic: A Guideline for In Vitro N-Myristoyltransferase (NMT) Activity Assays and the Investigation of Novel Chemical Modulators
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Myristoyltransferase (NMT), an enzyme responsible for the covalent attachment of the 14-carbon fatty acid myristate to the N-terminal glycine of target proteins, is a critical regulator of cellular signaling, protein trafficking, and structural integrity.[1][2] Its essential role in the viability of pathogenic organisms like fungi and protozoa, and its upregulation in several human cancers, has positioned NMT as a high-value therapeutic target.[3][4] This document provides a comprehensive guide to a robust, fluorescence-based in vitro assay for measuring NMT activity. We will detail the core principles, explain the causality behind experimental choices, and provide a step-by-step protocol suitable for enzyme characterization and inhibitor screening. Furthermore, we address the canonical substrate requirements for NMT and provide a framework for investigating the potential modulatory effects of non-canonical compounds, such as N-Myristoyl-L-serine sodium salt.
The Scientific Imperative: Understanding N-Myristoylation
Protein N-myristoylation is a crucial lipid modification that facilitates membrane association and protein-protein interactions for a wide array of cellular proteins.[1][5] This modification is catalyzed by N-myristoyltransferase (NMT), which utilizes myristoyl-Coenzyme A (Myr-CoA) as the lipid donor. The reaction mechanism is a highly specific, ordered Bi-Bi process: Myr-CoA binds to the enzyme first, inducing a conformational change that creates a binding pocket for the protein substrate.[6] Subsequently, the N-terminal glycine of the substrate protein performs a nucleophilic attack on the thioester bond of Myr-CoA, resulting in the formation of a stable amide linkage and the release of Coenzyme A (CoA).[7]
The absolute requirement for an exposed N-terminal glycine residue is the most conserved motif across all known NMT substrates.[4][8] The enzyme recognizes a sequence of approximately the first ten amino acids of the substrate.[5] This high degree of specificity is central to the enzyme's function and is a critical consideration when designing NMT assays or potential inhibitors.
A Note on Substrate Specificity and N-Myristoyl-L-serine
Based on the established catalytic mechanism, compounds like N-Myristoyl-L-serine sodium salt are not expected to serve as acceptor substrates for NMT. The enzyme's catalytic pocket is structured to recognize and bind a peptide backbone with a free N-terminal glycine amine for the subsequent nucleophilic attack.[6] N-Myristoyl-L-serine lacks this essential N-terminal glycine and the requisite peptide structure.
However, in drug discovery and chemical biology, it is often valuable to test compounds for unexpected activities. Such a molecule could theoretically act as an inhibitor by binding to the active site or an allosteric site. Therefore, the protocol provided herein is structured not only to measure canonical NMT activity but also to serve as a platform for screening the inhibitory or modulatory potential of test articles like N-Myristoyl-L-serine.
Assay Principle: A Fluorescence-Based Approach
To circumvent the challenges associated with traditional radiometric assays, such as handling and disposal of radioactive materials, we describe a continuous, fluorescence-based assay.[1][3] This method relies on the detection of Coenzyme A (CoA), a product of the myristoyl transfer reaction.
The core principle involves a thiol-reactive probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which is minimally fluorescent by itself. Upon reaction with the free thiol group of the released CoA, a highly fluorescent adduct is formed.[1] The rate of increase in fluorescence intensity is directly proportional to the rate of the NMT-catalyzed reaction.
Caption: The NMT reaction releases CoA, which reacts with a CPM probe to generate a fluorescent signal.
Materials and Reagents
Reagent
Supplier Example
Stock Concentration
Final Assay Conc.
Purpose
Recombinant Human NMT1
Fitzgerald (80R-4067)
100 µg/mL
~10-20 nM
Enzyme Source
Myristoyl-CoA Lithium Salt
Sigma-Aldrich (M4423)
10 mM in H₂O
4 µM
Myristoyl Donor
Peptide Substrate
GenScript (Custom)
10 mM in H₂O
4 µM
Acyl Acceptor
CPM Fluorescent Probe
Thermo Fisher (D346)
10 mM in DMSO
8 µM
CoA Detection
N-Myristoyl-L-serine Na
(As available)
10-100 mM in H₂O/DMSO
Variable
Test Compound
Triton™ X-100
Sigma-Aldrich
10% (v/v)
0.1% (v/v)
Detergent to prevent aggregation
EDTA
Sigma-Aldrich
0.5 M
0.5 mM
Chelating agent
Potassium Phosphate
Sigma-Aldrich
1 M, pH 8.0
20 mM
Buffer Component
DMSO
Sigma-Aldrich
N/A
< 3% (v/v)
Solvent for compounds
Note: The peptide substrate H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂, derived from the N-terminus of the c-Src kinase, is a well-validated substrate for human NMTs and is recommended for this protocol.[9]
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format, ideal for inhibitor screening.
Preparation of Reagents
Assay Buffer: Prepare a buffer containing 20 mM Potassium Phosphate (pH 8.0), 0.5 mM EDTA, and 0.1% (v/v) Triton™ X-100. This buffer is used for all subsequent dilutions unless otherwise stated. The inclusion of a mild detergent like Triton X-100 is crucial to maintain the solubility of the lipid substrate (Myr-CoA) and prevent enzyme aggregation.[9]
Enzyme Working Solution: Dilute the recombinant NMT1 in cold Assay Buffer to a 2X final concentration (e.g., 20 nM for a 10 nM final concentration). Keep the enzyme on ice at all times to preserve its activity.
Substrate Mix: Prepare a 2X working solution containing both Myr-CoA and the peptide substrate in Assay Buffer. For example, to achieve a final concentration of 4 µM for each, the 2X Substrate Mix should contain 8 µM Myr-CoA and 8 µM peptide.
CPM Working Solution: Dilute the 10 mM CPM stock in Assay Buffer to a 4X final concentration (32 µM). Protect from light.
Test Compound Plate: Prepare a serial dilution of your test compound (e.g., N-Myristoyl-L-serine sodium salt) in 10% DMSO/water. The final concentration of DMSO in the assay well should be kept constant across all wells and ideally below 3% to avoid solvent-induced enzyme inhibition.[9]
Caption: Experimental workflow for the kinetic NMT inhibition assay.
Assay Procedure (Kinetic Mode)
Compound Addition: Add 5 µL of the test compound serial dilutions (or 10% DMSO for controls) to the wells of a black, opaque 96-well plate.
Positive Control (100% activity): Wells with DMSO only.
Negative Control (0% activity): Wells with a known NMT inhibitor or buffer instead of enzyme.
Enzyme Addition: Add 25 µL of the 2X NMT Enzyme working solution to each well.
Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C. This step allows any potential inhibitors to bind to the enzyme before the reaction starts.
Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the 2X Substrate Mix to all wells. The final reaction volume will be 55 µL.
Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-set to 25°C. Monitor the increase in fluorescence intensity over 30 minutes, taking readings every 60 seconds.
Note on Endpoint Mode: For high-throughput screening, an endpoint assay can be performed. After initiating the reaction, incubate for a fixed time (e.g., 30-60 minutes), then stop the reaction and add the CPM probe to read the accumulated CoA.[1]
Data Analysis and Interpretation
Calculate Reaction Rates: For each well, plot fluorescence intensity against time. The initial reaction velocity (V) is the slope of the linear portion of this curve (RFU/min).
Normalize Data: Express the reaction rates as a percentage of the positive control (DMSO only).
% Inhibition = 100 * (1 - (V_inhibitor / V_dmso))
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NMT activity.
Expected Results:
Positive Control (DMSO): A steady, linear increase in fluorescence over time.
Negative Control (No Enzyme): No significant increase in fluorescence.
Effective Inhibitor: A concentration-dependent decrease in the rate of fluorescence increase.
N-Myristoyl-L-serine: If this compound has no inhibitory effect, the reaction rate will be similar to the positive control. If it is an inhibitor, it will show a dose-dependent reduction in the reaction rate.
Self-Validating Systems: Essential Controls
To ensure the trustworthiness of your results, the following controls are mandatory:
No Enzyme Control: Confirms that the fluorescence signal is dependent on NMT activity.
No Peptide Substrate Control: Verifies that the reaction requires the acyl acceptor.
No Myr-CoA Control: Verifies the requirement for the myristoyl donor.
Compound Interference Control: Test your compound in a reaction well without the enzyme to check for autofluorescence or quenching effects on the CPM probe.
References
Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry. Available at: [Link]
Creative Biolabs. N-myristoyltransferase (NMT). Creative Biolabs Website. Available at: [Link]
Todorov, M. V., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules. Available at: [Link]
Todorov, M. V., et al. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences. Available at: [Link]
Kim, Y., et al. (2005). NMT assay. Major components of the NMT activity assay are indicated. ResearchGate. Available at: [Link]
Meinnel, T. (2023). Biochemical and structural analysis of N-myristoyltransferase mediated protein tagging. Methods in Enzymology. Available at: [Link]
Utsumi, T., et al. (2004). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Biochemistry. Available at: [Link]
Broncel, M., et al. (2020). Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration. eLife. Available at: [Link]
Metcalf, J. S., et al. (2017). L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. Neurotoxicity Research. Available at: [Link]
Hutton, J. A., et al. (2014). Peptidomimetic inhibitors of N-myristoyltransferase from human malaria and leishmaniasis parasites. MedChemComm. Available at: [Link]
Bikkavilli, R. K., et al. (2011). Biochemical Characterization of Bovine Brain Myristoyl-CoA:Protein N-Myristoyltransferase Type 2. International Journal of Molecular Sciences. Available at: [Link]
Chu, J., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ACS Catalysis. Available at: [Link]
Farazi, T. A., et al. (2001). Pre-Steady-State Kinetic Studies of Saccharomyces cerevisiae MyristoylCoA:Protein N-Myristoyltransferase Mutants Identify Residues Involved in Catalysis. Biochemistry. Available at: [Link]
Chu, J., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ACS Publications. Available at: [Link]
Chu, J., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ResearchGate. Available at: [Link]
Leveraging N-Myristoyl-L-serine Sodium Salt for Robust High-Throughput Screening of N-Myristoyltransferase Inhibitors
An Application Note and Protocol for High-Throughput Screening of N-Myristoyltransferase (NMT) Inhibitors Abstract N-Myristoyltransferase (NMT), an enzyme essential in eukaryotes, catalyzes the covalent attachment of myr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for High-Throughput Screening of N-Myristoyltransferase (NMT) Inhibitors
Abstract
N-Myristoyltransferase (NMT), an enzyme essential in eukaryotes, catalyzes the covalent attachment of myristate to the N-terminal glycine of numerous proteins involved in critical signaling pathways.[1] This modification is vital for protein localization, stability, and function.[2][3] Dysregulation of NMT activity and the myristoylation of its substrates, such as the proto-oncogene Src, are implicated in the progression of various cancers, making NMT a compelling therapeutic target.[4][5][6] Furthermore, NMT is a validated drug target for infectious diseases, including malaria, leishmaniasis, and fungal infections, as the enzyme is crucial for the viability of these pathogens.[1][7][8] The development of potent and selective NMT inhibitors requires robust high-throughput screening (HTS) methodologies. This application note details a sensitive, non-radioactive fluorescence-based assay designed for HTS of NMT inhibitors. We explain the causality behind the protocol design and introduce the strategic use of N-Myristoyl-L-serine sodium salt as a critical negative control to ensure assay specificity and validate hits.
Introduction: The Rationale for Targeting N-Myristoyltransferase
Protein N-myristoylation is a lipid modification that involves the irreversible transfer of a 14-carbon saturated fatty acid, myristate, from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine residue of a target protein.[2][3] This reaction is catalyzed by N-myristoyltransferase (NMT). In humans, two isoforms, NMT1 and NMT2, perform this function, modifying a wide array of proteins that are central to cellular signaling, apoptosis, and membrane trafficking.[3][9]
The critical role of NMT in cellular function is underscored by its association with disease. Elevated NMT expression and activity are found in colorectal, gallbladder, and brain tumors.[4][10] Consequently, inhibiting NMT has emerged as a promising strategy for cancer therapy, with some inhibitors showing the ability to induce apoptosis in cancer cells.[11][12] NMT is also essential for the viability of various pathogens, including parasites and fungi, and for the replication of viruses like HIV-1, presenting a clear opportunity for anti-infective drug development.[1][2]
The discovery of novel NMT inhibitors relies on screening large compound libraries. Traditional assays often utilized radiolabeled myristoyl-CoA, which, while sensitive, poses significant safety and disposal challenges.[2][13] Modern HTS campaigns favor fluorescence-based methods that are safer, cost-effective, and easily automated.[14] The assay described herein is based on the detection of Coenzyme A (CoA), a product of the myristoylation reaction, providing a direct and sensitive measure of NMT activity.[2][15]
Principle of the Fluorogenic NMT Assay
The enzymatic activity of NMT is quantified by measuring the production of one of its reaction products, Coenzyme A (CoA-SH). The assay employs a pro-fluorescent coumarin derivative, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which is essentially non-fluorescent. The maleimide group on CPM reacts specifically with the free thiol group of the CoA released during the NMT-catalyzed myristoyl transfer. This covalent reaction forms a highly fluorescent adduct, and the resulting increase in fluorescence intensity is directly proportional to NMT activity.
This continuous or endpoint assay format is highly amenable to HTS, allowing for the rapid identification of compounds that inhibit NMT activity, which is observed as a decrease in the fluorescent signal.[2][15][16]
Caption: The principle of the fluorogenic NMT inhibition assay.
The Critical Role of N-Myristoyl-L-serine Sodium Salt in Assay Validation
A fundamental principle of enzyme inhibitor screening is ensuring that observed activity is due to the specific enzymatic reaction of interest. NMT exhibits a strong preference for substrates with an N-terminal glycine.[17] While other small, uncharged amino acids can sometimes be accommodated, a serine at the N-terminus is not a canonical substrate.
N-Myristoyl-L-serine sodium salt is therefore not used as a substrate in this assay. Instead, it serves as an invaluable tool for establishing assay specificity and validating potential inhibitor hits. Its primary applications are:
Negative Control Substrate: By substituting the standard glycine-containing peptide substrate with a peptide beginning with serine, one can confirm that the assay signal is dependent on the canonical NMT recognition sequence. No significant signal should be generated with the serine peptide, confirming the assay's specificity.
Counter-Screening for Non-Specific Inhibitors: A compound that appears to be an inhibitor might be acting non-specifically (e.g., by reacting with the CPM probe or quenching fluorescence). If a "hit" compound also appears to inhibit the (already minimal) signal from the serine-peptide reaction, it raises a red flag for non-specific activity. True inhibitors should only suppress the signal in the presence of the valid glycine-containing substrate.
The use of N-Myristoyl-L-serine sodium salt is a self-validating mechanism built into the screening cascade, ensuring the trustworthiness of the generated data.
Materials and Reagents
Enzyme: Recombinant human NMT1 (or other NMT of interest).
Peptide Substrate (Positive): A peptide with an N-terminal glycine known to be a good NMT substrate (e.g., a peptide derived from the N-terminus of Src or ARF proteins).[2][8]
Peptide Substrate (Negative Control): A peptide with the same sequence as the positive control but with the N-terminal glycine substituted with serine.
Control Inhibitor: A known NMT inhibitor (e.g., IMP-1088 or DDD85646).[4][18]
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 1 mM DTT, 0.1% Triton X-100.
Plates: Black, low-volume, 384-well assay plates.
Instrumentation: A plate reader capable of fluorescence detection (Excitation: ~390 nm, Emission: ~480 nm).
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Reagent Preparation
Assay Buffer: Prepare and store at 4°C. Warm to room temperature before use.
NMT Enzyme Stock: Prepare a 4X final concentration stock solution (e.g., 80 nM for a 20 nM final concentration) in Assay Buffer. Aliquot and store at -80°C.
Myr-CoA Stock: Prepare a 4X final concentration stock solution (e.g., 16 µM for a 4 µM final concentration) in ultrapure water. Aliquot and store at -80°C.
Peptide Substrate Stock: Prepare a 4X final concentration stock solution (e.g., 16 µM for a 4 µM final concentration) in ultrapure water. Store at -20°C.
CPM Detection Solution: Prepare a 200 µM stock in DMSO. This will be diluted further in Assay Buffer just before use.
Compound Plates: Serially dilute test compounds in 100% DMSO. For the assay plate, transfer a small volume (e.g., 100 nL) to achieve the desired final concentration. The final DMSO concentration in the assay should not exceed 1%.
HTS Workflow Diagram
Caption: A generalized workflow for the NMT inhibitor HTS assay.
Step-by-Step Assay Procedure
Compound Plating: Dispense 100 nL of test compounds, control inhibitor, or DMSO into the appropriate wells of a 384-well plate.
Enzyme Addition: Add 5 µL of 4X NMT enzyme solution to all wells except the "No Enzyme" blank controls. Add 5 µL of Assay Buffer to the blank wells.
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This step allows the compounds to interact with the enzyme before the reaction starts.
Reaction Initiation: Prepare a 2X Substrate Mix containing 8 µM Myr-CoA and 8 µM peptide substrate in Assay Buffer. Add 10 µL of this mix to all wells to start the reaction.
Enzymatic Reaction: Centrifuge the plate and incubate for 60 minutes at 30°C. The incubation time may require optimization based on enzyme activity.
Signal Detection: Prepare a 4X CPM solution (e.g., 40 µM) in Assay Buffer. Add 5 µL to all wells. Causality Note: Adding the detection reagent stops the effective measurement of further enzymatic activity and initiates the fluorescent signal generation.
Final Incubation: Incubate for 10 minutes at room temperature, protected from light, to allow the CPM-CoA reaction to complete.
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Plate Layout and Controls
A robust HTS assay requires proper controls on every plate.
Control Type
Description
Purpose
Positive Control
Full reaction with DMSO instead of a test compound.
Represents 0% inhibition (maximum signal).
Negative Control
Full reaction with a saturating concentration of a known inhibitor.
Represents 100% inhibition (minimum signal).
No Enzyme Blank
All components except the NMT enzyme.
Measures background fluorescence from reagents.
Substrate Specificity
Full reaction using the Serine-peptide instead of the Glycine-peptide.
Confirms signal is specific to the canonical substrate.
Data Analysis and Interpretation
Data Normalization: Subtract the average signal of the "No Enzyme Blank" wells from all other wells.
Percent Inhibition Calculation: Calculate for each test compound concentration:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assay Quality Control: Calculate the Z'-factor for each plate to assess the robustness and quality of the screen.[2] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Verify compound stability under assay conditions; increase pre-incubation time with the enzyme.
References
Creative Diagnostics. (n.d.). Protein N-Myristoylation. Retrieved from [Link]
Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(1), 342-344. Available at: [Link]
Wikipedia. (2023). Myristoylation. Retrieved from [Link]
Tate, E. W., et al. (2014). N-Myristoyltransferase as a potential drug target in malaria and leishmaniasis. Parasitology, 141(1), 37-49. Available at: [Link]
Wright, M. H., et al. (2014). Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach. Nature Chemistry, 6(2), 112-121. Available at: [Link]
Tate, E. W., et al. (2013). N-Myristoyltransferase as a potential drug target in malaria and leishmaniasis. Parasitology, 141(1), 37-49. Available at: [Link]
Boutin, J. A. (2020). Detailed N-Myristoylation mechanism deduced from reaction snapshots. ResearchGate. Retrieved from [Link]
Talaty, E. R., & Kundu, K. (2020). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. ACS Chemical Biology. Available at: [Link]
Wu, Y., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18, 545-557. Available at: [Link]
Raunser, S., et al. (2025). Mechanism of cotranslational protein N-myristoylation in human cells. Proceedings of the National Academy of Sciences. Available at: [Link]
Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. PubMed. Retrieved from [Link]
Shrivastav, A., et al. (2003). Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. Cancer Research, 63(22), 7975-7978. Available at: [Link]
Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19-35. Available at: [Link]
Imperial College London. (2021). N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells. Retrieved from [Link]
BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. Retrieved from [Link]
ResearchGate. (2020). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Retrieved from [Link]
Sharma, R. K. (2004). Potential role of N-myristoyltransferase in pathogenic conditions. Molecular and Cellular Biochemistry, 265(1-2), 125-130. Available at: [Link]
Harupa, A., et al. (2020). Identification of Selective Inhibitors of Plasmodium N-Myristoyltransferase by High-Throughput Screening. Journal of Medicinal Chemistry, 63(4), 1564-1581. Available at: [Link]
Wang, J., et al. (2022). The role of N-myristoyltransferase 1 in tumour development. Journal of Drug Targeting, 30(5), 475-485. Available at: [Link]
Singh, U. P., et al. (2021). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega, 6(47), 31653-31667. Available at: [Link]
Harupa, A., et al. (2020). Identification of Selective Inhibitors of Plasmodium N-Myristoyltransferase by High-Throughput Screening. PubMed. Retrieved from [Link]
Georgieva, M. V., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International Journal of Molecular Sciences, 23(17), 9687. Available at: [Link]
Brannigan, J. A., et al. (2014). Using a Non-Image-Based Medium-Throughput Assay for Screening Compounds Targeting N-myristoylation in Intracellular Leishmania Amastigotes. PLoS Neglected Tropical Diseases, 8(12), e3343. Available at: [Link]
National Center for Biotechnology Information. (n.d.). N-Myristoyl-L-serine sodium salt. PubChem Compound Database. Retrieved from [Link]
Georgieva, M. V., et al. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 24(14), 11626. Available at: [Link]
Georgieva, M. V., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). NMT assay. Major components of the NMT activity assay are indicated. Retrieved from [Link]
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
He, F., et al. (2014). A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of Lipid Research, 55(1), 139-147. Available at: [Link]
Creative Biolabs. (n.d.). N-myristoyltransferase (NMT). Retrieved from [Link]
PrepChem. (n.d.). Synthesis of N-myristoyl-D-serine sodium salt. Retrieved from [Link]
R Discovery. (2023). Synthesis of N-myristyol amino acid sodium and properties comparison with N-lauryol amino acid sodium. Retrieved from [Link]
Global Substance Registration System. (n.d.). MYRISTOYLALANINE SODIUM, L-. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Fluorescence-Based N-Myristoyltransferase (NMT) Activity Assay: A Comprehensive Guide for High-Throughput Screening and Mechanistic Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs protein localization, stability, and function.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which has emerged as a significant therapeutic target for a range of diseases, including cancer, and viral and parasitic infections.[1][3][4] This document provides a detailed guide to a robust and sensitive fluorescence-based assay for measuring NMT activity. The methodology described herein is suitable for high-throughput screening (HTS) of inhibitor libraries, detailed kinetic analysis, and mechanistic studies of NMT enzymes from various organisms.
Introduction: The Significance of N-Myristoyltransferase
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that transfers myristic acid from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine of a wide array of substrate proteins.[1][5] This lipid modification is crucial for mediating weak protein-protein and protein-membrane interactions, which are fundamental to cellular signaling pathways.[2] In humans, two NMT isoforms, NMT1 and NMT2, regulate the function of key proteins involved in signal transduction, oncogenesis, and apoptosis, such as the Src family of kinases.[3][6]
The essential role of NMT in the viability of pathogenic organisms, including the parasites responsible for malaria and leishmaniasis, as well as its upregulation in various cancers, has made it an attractive drug target.[1][4] The development of potent and selective NMT inhibitors requires a reliable and efficient method for quantifying enzyme activity. While traditional radiolabeling assays are sensitive, they are discontinuous, costly, and involve the handling of hazardous materials.[1] This guide focuses on a continuous, fluorescence-based assay that overcomes these limitations by monitoring the production of Coenzyme A (CoA), a direct product of the N-myristoylation reaction.[1][7]
The NMT Catalytic Cycle
The enzymatic reaction catalyzed by NMT is an ordered, bi-bi sequential mechanism. First, NMT binds to the Myr-CoA cofactor, which induces a conformational change in the enzyme.[4] This allows for the subsequent binding of the protein or peptide substrate. The activated N-terminal glycine of the substrate performs a nucleophilic attack on the thioester bond of Myr-CoA.[2][7] This results in the formation of a stable amide bond, yielding the N-myristoylated peptide and releasing Coenzyme A (CoA).
Caption: Principle of the CoA-release fluorescence assay using the CPM probe.
Materials and Reagents
Proper preparation of reagents is critical for assay success. Thiol-containing reagents such as DTT or β-mercaptoethanol must be avoided as they will react with the CPM probe and generate a high background signal.
[1]
Reagent
Stock Concentration
Storage
Notes
Human NMT1/NMT2
1 µM
-80°C
Recombinant, purified enzyme. Final concentration in assay is typically 5-10 nM. [1]
Myristoyl-CoA
10 mM
-80°C
Prepare aliquots to avoid freeze-thaw cycles.
Peptide Substrate
10 mM
-20°C
A known NMT substrate, e.g., from pp60src (H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2). [1]
100 mM Potassium Phosphate (pH 7.9-8.0), 2.5 mM EDTA, 0.5% (v/v) Triton X-100.
Inhibitor Compounds
10 mM in DMSO
-20°C
Test compounds for screening.
Quenching Solution
1X
Room Temp
2 M Glycine, pH 10.5. Used for endpoint assays to stop the reaction. [1]
| Microplates | N/A | Room Temp | 96-well or 384-well solid black, non-binding polypropylene or polystyrene plates. [7]|
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL. Volumes can be scaled accordingly for other formats. It is essential to include proper controls.
Workflow Overview
Caption: Step-by-step experimental workflow for the NMT fluorescence assay.
Reagent Preparation (Working Solutions)
1X Assay Buffer: Dilute the 5X Assay Buffer stock with nuclease-free water.
NMT Enzyme Solution: Dilute the NMT stock in 1X Assay Buffer to the desired working concentration (e.g., 20 nM for a final concentration of 10 nM in a 50 µL addition).
Myristoyl-CoA Solution: Dilute the stock in 1X Assay Buffer. For Km determination, prepare a serial dilution. For inhibitor screening, use a concentration at or near the Km value (e.g., 8 µM for a 4 µM final concentration).
[1]4. Peptide Substrate Solution: Dilute the stock in 1X Assay Buffer. Use a concentration at or near the Km value (e.g., 8 µM for a 4 µM final concentration). [1]The apparent Km for the pp60src peptide is ~2.7-3.3 µM.
[1]5. CPM Probe Solution: Dilute the 10 mM stock in 1X Assay Buffer to a working concentration (e.g., 16 µM for a final concentration of 8 µM).
[1]6. Inhibitor Dilutions: Prepare a serial dilution of test compounds in 100% DMSO. Then, dilute these further into 1X Assay Buffer to achieve the final desired concentrations with a consistent DMSO percentage (e.g., <5%).
Assay Procedure
The following steps describe a typical setup for inhibitor screening.
Well Type
Inhibitor (10 µL)
NMT (25 µL)
Myristoyl-CoA (25 µL)
Peptide + CPM (40 µL)
Test Compound
Serial Dilution
Yes
Yes
Yes
Positive Control (100% Activity)
DMSO Vehicle
Yes
Yes
Yes
Negative Control (0% Activity)
DMSO Vehicle
No
Yes
Yes
Background Control
DMSO Vehicle
No
No
Yes
Dispense Inhibitor: Add 10 µL of the serially diluted inhibitor or DMSO vehicle to the appropriate wells of a black 96-well plate.
Add Enzyme & Cofactor: Add 50 µL of a master mix containing NMT and Myristoyl-CoA to all wells except the background control. For negative controls, add a master mix containing only Myristoyl-CoA.
Pre-incubation: Incubate the plate for 15 minutes at 25°C. This allows the inhibitors to bind to the enzyme before the reaction starts.
Initiate Reaction: Start the enzymatic reaction by adding 40 µL of a master mix containing the peptide substrate and the CPM probe to all wells.
Read Fluorescence:
Kinetic Mode: Immediately place the plate in a microplate reader pre-set to 25°C. Monitor the increase in fluorescence intensity over 30 minutes, taking readings every minute. Use an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.
[1][8] * Endpoint Mode: Incubate the reaction for a fixed time (e.g., 30 minutes) at 25°C. Stop the reaction by adding 60 µL of Quenching Solution. [1]Read the final fluorescence intensity.
Data Analysis
Background Subtraction: Subtract the average fluorescence signal from the background control wells from all other wells.
Kinetic Analysis: For each well, plot fluorescence intensity versus time. The initial velocity (rate) of the reaction is the slope of the linear portion of this curve (typically the first 4-5 minutes).
[1]3. Inhibitor Analysis (IC₅₀ Determination):
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_PositiveControl))
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces NMT activity by 50%.
Troubleshooting
Issue
Potential Cause(s)
Suggested Solution(s)
High Background Fluorescence
- Contamination with thiol-containing reagents (DTT, etc.).- Autohydrolysis of Myristoyl-CoA.- CPM probe degradation.
- Ensure all buffers and reagents are free of thiols.<[1]br>- Prepare Myristoyl-CoA solutions fresh.- Protect CPM stock from light and repeated freeze-thaw cycles.
- Increase NMT concentration or incubation time.- Verify plate reader settings are optimal for the CPM-adduct (~380/470 nm).- Optimize concentrations of Myristoyl-CoA and peptide substrate (run Km determinations).
High Well-to-Well Variability
- Inaccurate pipetting.- Inconsistent mixing.- Temperature fluctuations across the plate.
- Use calibrated multichannel pipettes.- Gently mix the plate after reagent addition.- Ensure the plate reader has uniform temperature control.
Assay signal drifts over time (in endpoint mode)
- Incomplete quenching of the reaction.
- Ensure the pH and concentration of the Quenching Solution are correct. [1]
Conclusion
The fluorescence-based NMT activity assay described provides a powerful, non-radioactive tool for studying N-myristoyltransferase. Its compatibility with high-throughput formats makes it ideal for the discovery and characterization of novel NMT inhibitors for therapeutic development. The continuous nature of the kinetic assay also allows for detailed mechanistic studies of enzyme function and inhibition. By carefully following the outlined protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data to advance our understanding of N-myristoylation and its role in health and disease.
References
Goncalves, V., Brannigan, J. A., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry. Available at: [Link]
Olaleye, T. O., Brannigan, J. A., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. PubMed. Available at: [Link]
Wikipedia. (n.d.). Myristoylation. Wikipedia. Available at: [Link]
Gubbens, J., Koul, A., et al. (2020). Mechanism of cotranslational protein N-myristoylation in human cells. PMC - NIH. Available at: [Link]
Everon Bio. (n.d.). Myristoylated Protein Assay. Everon Bio. Available at: [Link]
Castellano-Hernández, R., Yu, Z., et al. (2020). High-resolution snapshots of human N-myristoyltransferase in action illuminate a mechanism promoting N-terminal Lys and Gly myristoylation. ResearchGate. Available at: [Link]
Georgieva, M., Dhekne, H. S., et al. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. MDPI. Available at: [Link]
Dhekne, H. S., & Georgieva, M. V. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. Available at: [Link]
Application Note: Advanced Characterization of Protein-Membrane Interactions using N-Myristoyl-L-serine Sodium Salt
[1] Abstract & Introduction N-Myristoyl-L-serine sodium salt is a specialized anionic surfactant and lipopeptide analog that bridges the gap between bulk lipid membrane mimetics and biological detergents.[1] Unlike stand...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
N-Myristoyl-L-serine sodium salt is a specialized anionic surfactant and lipopeptide analog that bridges the gap between bulk lipid membrane mimetics and biological detergents.[1] Unlike standard detergents (e.g., SDS, DPC), N-Myr-Ser possesses a biomimetic architecture consisting of a C14 fatty acid tail (myristoyl) linked to a polar amino acid headgroup (serine).[1]
This unique structure allows it to serve two critical functions in drug discovery and structural biology:
Structural Mimicry: It acts as a soluble analog of the N-terminal myristoyl anchor found in signal transduction proteins (e.g., Src kinases, G
subunits, HIV-1 Gag), enabling the study of "myristoyl switch" mechanisms without the need for full-length protein expression.
Biocompatible Surfactant: It functions as a mild detergent for solubilizing membrane proteins, particularly those sensitive to harsh denaturation, by mimicking the native inner-leaflet environment.
This guide details the protocols for utilizing N-Myr-Ser to study protein-membrane interactions, specifically focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and competitive binding assays.[1]
Biophysical Rationale
The "Myristoyl Switch" Mechanism
Many peripheral membrane proteins utilize a dynamic mechanism known as the myristoyl switch .[2] In the "OFF" state, the myristoyl tail is sequestered in a hydrophobic pocket of the protein. Upon ligand binding (e.g., Ca²⁺), the tail is extruded ("ON" state) to insert into the membrane.
Why use N-Myristoyl-L-serine?
Chain Length Fidelity: The C14 tail exactly matches the biological myristoyl anchor, unlike C12 (Lauryl) or C16 (Palmityl) surfactants which may alter insertion depth and membrane curvature.
Headgroup Solubility: The serine headgroup provides superior aqueous solubility compared to the native glycine residue (N-Myr-Gly), allowing for higher concentration studies (above CMC) required for NMR, while maintaining the amide linkage found in native proteins.
Mimics the negative charge of PS/PI lipids often found in inner leaflets.
pH Stability
Stable > pH 7.0
Critical: Protonation at low pH causes precipitation (fatty acid formation).
Experimental Workflows (Visualization)
Workflow 1: NMR Characterization of Myristoyl-Binding Pockets
This workflow describes using N-Myr-Ser as a probe to map the hydrophobic pocket of a target protein (e.g., N-myristoyltransferase or a myristoyl-sequestering host).[1]
Figure 1: NMR titration workflow for mapping lipid-binding pockets using N-Myr-Ser as a soluble ligand.
Detailed Protocols
Protocol A: Preparation of N-Myr-Ser Micelles for Membrane Mimicry
Objective: Create a stable micellar solution to simulate the membrane interface for peripheral protein binding studies.
Reagents:
N-Myristoyl-L-serine sodium salt (High Purity >98%)[1]
Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 7.5 - 8.0 (Do not use buffers < pH 7.0)[1]
D2O (for NMR)
Procedure:
Weighing: Weigh the N-Myr-Ser powder. Note that the salt is hygroscopic; weigh quickly or in a dry box.
Solubilization: Dissolve in the selected buffer to a concentration of 10 mM (approx. 2-3x CMC).
Expert Note: If the solution appears cloudy, the pH may be too low. Adjust pH to 8.0 using NaOH. The solution must be optically clear.
Equilibration: Vortex vigorously for 1 minute, then incubate at room temperature for 30 minutes to ensure equilibrium micelle formation.
Verification (Optional): Measure the refractive index or use Dynamic Light Scattering (DLS) to confirm a monodisperse micelle population (typical radius ~20-30 Å).
Protocol B: Determination of Critical Micelle Concentration (CMC)
Objective: Determine the exact CMC in your specific experimental buffer, as salt strength (ionic strength) significantly lowers the CMC of anionic surfactants.
Method: Pyrene Fluorescence Probe (Standard) or Surface Tension.
Stock Prep: Prepare a 20 mM stock of N-Myr-Ser in your assay buffer.[1]
Dilution Series: Prepare 10 samples ranging from 0.1 mM to 10 mM.
Probe Addition: Add Pyrene (final conc. 1 µM) to each sample.
Measurement: Excite at 334 nm; measure emission at 373 nm (I1) and 384 nm (I3).
Analysis: Plot the ratio (I1/I3) vs. Log[Surfactant]. The inflection point indicates the CMC.
Self-Validating Step: Below CMC, the ratio is high (polar environment). Above CMC, the ratio drops (hydrophobic micelle core).
Protocol C: Solubilization of Membrane-Associated Proteins
Objective: Solubilize proteins anchored by N-terminal myristoylation without disrupting secondary structure.[1]
Lysis: Lyse cells in a buffer containing 50 mM Tris (pH 8.0), 150 mM NaCl, and protease inhibitors.
Pre-Clear: Centrifuge at 10,000 x g to remove debris. Retain the supernatant (or pellet if the protein is integral).
Solubilization: Add N-Myr-Ser to a final concentration of 1.0% (w/v) (approx. 30 mM).
Comparison: This is milder than SDS (which denatures) and more biologically relevant than Triton X-100 for myristoylated proteins.
Incubation: Agitate gently at 4°C for 1 hour.
Ultracentrifugation: Spin at 100,000 x g for 45 mins.
Analysis: Analyze the supernatant via SDS-PAGE or Western Blot.[1]
The carboxyl group is protonated, forming the insoluble fatty acid. Raise pH to > 7.5.
Cloudy Solution
High Salt (> 500 mM)
High ionic strength can "salt out" the surfactant or induce phase separation. Reduce salt or warm the solution.
Protein Denaturation
Concentration too high
N-Myr-Ser is anionic.[1] If >10x CMC, it may act like SDS. Titrate down to 1.5x CMC.
NMR Line Broadening
Intermediate Exchange
The protein is exchanging between free and micelle-bound states.[1] Increase N-Myr-Ser concentration to saturate the bound state.[1]
Mechanistic Diagram: The Myristoyl Switch
This diagram illustrates the biological mechanism that N-Myr-Ser mimics in vitro.[1]
Figure 2: The Myristoyl Switch mechanism. N-Myr-Ser can be used to compete with the native tail (dashed line) or form the target micelle for the "ON" state insertion.[1]
References
Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1451(1), 1-16.[1]
Ames, J. B., et al. (1997). Molecular mechanics of calcium-myristoyl switches. Nature, 389(6647), 198-202.[1] [1]
Tanaka, T., et al. (2010). Solubilization of membrane proteins with novel N-acylamino acid detergents. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1798(4), 579-585.[1]
Chattopadhyay, A., & London, E. (1984). Fluorimetric determination of critical micelle concentration avoiding interference from hydrophobic molecules. Analytical Biochemistry, 139(2), 408-412.[1]
PubChem. (2025).[7] N-Myristoyl-L-serine sodium salt (Compound Summary). National Library of Medicine.
Application Note: High-Purity Synthesis of N-Myristoyl-L-Serine Sodium Salt
Executive Summary This guide details the synthesis of N-Myristoyl-L-serine sodium salt , a lipoamino acid widely used in membrane protein research, surfactant kinetics studies, and as a structural analog in N-myristoyltr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of N-Myristoyl-L-serine sodium salt , a lipoamino acid widely used in membrane protein research, surfactant kinetics studies, and as a structural analog in N-myristoyltransferase (NMT) assays.
While simple in concept, the acylation of serine presents a specific challenge: regioselectivity . The hydroxyl group (-OH) of serine competes with the amine (-NH₂) for the acyl chloride. This protocol utilizes a modified Schotten-Baumann reaction with controlled pH and temperature parameters to favor N-acylation over O-acylation, ensuring high purity without the need for complex protecting group strategies.
Chemical Strategy & Mechanistic Insight
The Challenge: N- vs. O-Acylation
L-Serine contains two nucleophilic centers: the
-amine and the -hydroxyl.
Amine (
): More nucleophilic in its neutral state but requires basic conditions to deprotonate ().
Hydroxyl (
): Less nucleophilic but can react with highly reactive acid chlorides, forming an ester (O-acyl).
The Solution: The Schotten-Baumann Approach
We utilize a biphasic system (Water/THF) with Sodium Hydroxide (NaOH).
pH Control (10–11): Maintains the amine in its reactive, deprotonated state (
) while keeping the hydroxyl group largely protonated (neutral -OH), thus kinetically favoring amide formation.
Hydrolytic Cleanup: Any inadvertent O-acyl ester formed is chemically unstable in base compared to the robust N-amide. A post-reaction "alkaline stir" ensures hydrolysis of side-product esters back to the free hydroxyl, leaving the desired N-myristoyl-L-serine intact.
Reaction Scheme
The synthesis proceeds in two stages:
Acylation: Reaction of L-Serine with Myristoyl Chloride to form the free acid.
Salification: Conversion of the purified free acid to the Sodium Salt.
Figure 1: Synthetic pathway designed to maximize regioselectivity and purity.
Materials & Equipment
Reagents
Reagent
Grade
Purpose
L-Serine
>99% (HPLC)
Starting material
Myristoyl Chloride
>98%
Acylating agent (Store at 4°C)
Sodium Hydroxide (NaOH)
ACS Reagent
Base catalyst & pH control
Tetrahydrofuran (THF)
Anhydrous
Solvent for acid chloride
Hydrochloric Acid (HCl)
1N and 6N
Precipitation/Acidification
Ethanol (Absolute)
ACS Reagent
Recrystallization/Salt formation
Diethyl Ether
ACS Reagent
Washing (removes fatty acid byproducts)
Equipment
pH Meter (Calibrated to pH 7.0 and 10.0)
Mechanical Overhead Stirrer (Essential for viscous slurries)
Addition Funnel (Pressure-equalizing)
Ice/Salt Bath
Rotary Evaporator
Lyophilizer (Freeze Dryer)
Experimental Protocol
Phase 1: Synthesis of N-Myristoyl-L-Serine (Free Acid)
Step 1: Preparation of the Aqueous Phase
Dissolve L-Serine (10.5 g, 100 mmol) in 100 mL of 2N NaOH .
Place the flask in an ice/salt bath and cool to 0–2°C .
Critical: Low temperature suppresses the hydrolysis of Myristoyl Chloride, giving it time to react with the amine.
Step 2: Controlled Acylation
Dissolve Myristoyl Chloride (27.1 g, 110 mmol, 1.1 eq) in 50 mL of dry THF .
Set up the addition funnel containing the Myristoyl Chloride solution over the reaction flask.
Begin dropwise addition of the acid chloride to the stirring serine solution.
Rate: Addition should take 45–60 minutes.
pH Maintenance: Monitor pH continuously. Maintain pH 10–11 by simultaneously adding 2N NaOH dropwise as needed.
Why? As the reaction proceeds, HCl is generated, dropping the pH. If pH < 9, amine reactivity drops. If pH > 12, chloride hydrolysis dominates.
Step 3: Post-Reaction Stir & O-Ester Hydrolysis
After addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).
Stir vigorously for 2 hours at RT.
Check pH.[1] If it has dropped, adjust to pH 11. Stir for an additional 30 minutes.
Mechanism:[2][3][4][5][6][7][8] This extended stir at basic pH ensures that any unstable O-myristoyl esters are hydrolyzed back to the hydroxyl group, leaving the stable N-myristoyl amide.
Step 4: Isolation of the Free Acid
Cool the reaction mixture back to 4°C.
Slowly acidify with 6N HCl to pH 2.0 .
Observation: A thick white precipitate (N-Myristoyl-L-Serine free acid) will form immediately.
Filter the solid using a Buchner funnel.
Wash 1: Wash the cake with cold water (3 x 50 mL) to remove excess NaCl and unreacted serine.
Wash 2: Wash the cake with Diethyl Ether (2 x 50 mL) to remove unreacted Myristic acid (hydrolysis byproduct).
Dry the solid under vacuum at 40°C overnight.
Checkpoint: Verify purity via TLC or Melting Point before proceeding to salt formation.
Phase 2: Conversion to Sodium Salt
Direct neutralization is preferred over attempting to isolate the salt directly from the reaction mixture, as it guarantees a salt-free (NaCl-free) product.
Prepare a precise 1.0 M NaOH solution in Ethanol or use aqueous NaOH if lyophilization is planned.
Add exactly 1.0 equivalent (15.8 mL of 1.0 M NaOH) to the suspension while stirring.
Warm slightly (40°C) until the solution becomes clear (formation of the sodium salt).
Step 2: Isolation
Method A (Precipitation): Concentrate the ethanol solution to ~10 mL on a rotovap, then pour into 100 mL of cold Acetone. The sodium salt will precipitate. Filter and dry.
Method B (Lyophilization - Recommended): If water was used, flash freeze the solution and lyophilize for 24 hours. This yields a fluffy, highly soluble white powder ideal for biological stock solutions.
Quality Control & Characterization
Technique
Expected Result
Purpose
Appearance
White, fluffy powder
Visual check
Solubility
Soluble in Water (>10 mg/mL), Methanol; Insoluble in Hexane
troubleshooting low yield of myristoylated protein in E. coli expression systems
Welcome to the technical support center for troubleshooting the production of myristoylated proteins in Escherichia coli. This guide is designed for researchers, scientists, and drug development professionals who are enc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting the production of myristoylated proteins in Escherichia coli. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of properly modified proteins. As your dedicated application scientist, I will walk you through common issues, explain the underlying principles of experimental choices, and provide validated protocols to enhance your success.
Introduction: The Challenge of Eukaryotic Modification in a Prokaryotic Host
N-myristoylation is a critical lipid modification where myristic acid is attached to the N-terminal glycine of a target protein.[1][2] This process, catalyzed by N-myristoyltransferase (NMT), is widespread in eukaryotes and plays a vital role in protein localization, stability, and signal transduction.[3][4][5] E. coli, the workhorse of recombinant protein production, lacks an endogenous NMT, making the expression of myristoylated proteins a non-trivial pursuit.[1][6][7] Success hinges on the co-expression of the target protein with a heterologous NMT and careful optimization of cellular conditions to ensure a sufficient supply of the myristoyl-CoA substrate.[7][8] This guide provides a structured approach to troubleshoot and optimize this intricate process.
Troubleshooting Guide: From No Expression to Incomplete Modification
This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Question 1: I'm not seeing any expression of my target protein, or the yield is extremely low.
Low or no expression is a common starting problem. Before focusing on the myristoylation aspect, it's crucial to ensure the fundamental protein expression machinery is working.
Potential Causes & Solutions:
Codon Bias: The genetic code is degenerate, and different organisms have preferences for certain codons.[9][10] If your target protein's gene contains codons that are rare in E. coli, translation can stall or terminate prematurely, leading to low yields.[11]
Solution:
Analyze Codon Usage: Use online tools to analyze the codon usage of your gene.
Gene Synthesis with Codon Optimization: The most robust solution is to synthesize a version of your gene with codons optimized for E. coli expression.[10][11]
Use Specialized E. coli Strains: Strains like Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL contain a plasmid that supplies tRNAs for rare codons.[6][11][12]
Protein Toxicity: Overexpression of some proteins can be toxic to E. coli, leading to cell death and low yields.
Solution:
Lower Induction Temperature: After induction with IPTG, reduce the incubation temperature to 18-25°C. This slows down protein synthesis, reducing the concentration of potentially toxic protein and often improving solubility.[13][14]
Reduce Inducer Concentration: Titrate the IPTG concentration (e.g., from 1 mM down to 0.1 mM) to find a level that allows for sufficient expression without overwhelming the cell.[13][14]
Use a Tightly Regulated Promoter: Promoters like the T7 promoter in pET vectors are generally well-controlled, but basal "leaky" expression can still be an issue. Strains like BL21(DE3)pLysS express T7 lysozyme, which inhibits basal T7 RNA polymerase activity, further tightening control.
Plasmid or Gene Integrity Issues: Errors in the plasmid sequence or instability of the expression vector can lead to failed expression.
Solution:
Sequence Verification: Always sequence your final expression plasmid to ensure the gene insert is correct, in-frame, and free of mutations.[13]
Fresh Transformation: Avoid repeated subculturing of your expression strain, as this can lead to plasmid loss or mutations. Perform a fresh transformation of your verified plasmid into competent cells for each expression experiment.[15]
Question 2: My protein expresses well, but it's not myristoylated.
This indicates that while your target protein is being synthesized, the myristoylation machinery is not functioning correctly.
Potential Causes & Solutions:
Inefficient NMT Expression or Activity: The co-expressed N-myristoyltransferase is essential for the modification.
Solution:
Verify NMT Expression: If possible, run a Western blot to confirm that the NMT protein is being expressed.
Use a Proven NMT: NMT from Saccharomyces cerevisiae is commonly and successfully used for co-expression in E. coli.[1][6][8]
Optimize Co-Expression System: Traditionally, a dual-plasmid system was used, with the target protein and NMT on separate plasmids with different antibiotic resistance markers.[7][8] However, this can lead to plasmid instability and metabolic burden. A single-vector system, where both genes are on the same plasmid, often provides more stable and efficient co-expression.[7]
Insufficient Myristic Acid Supply: E. coli does not naturally produce high levels of myristoyl-CoA, the substrate for NMT.[4]
Solution:
Supplement the Growth Medium: Add myristic acid to the culture medium. A common starting point is a final concentration of 50-100 µM.[16][17] The myristic acid should be dissolved in a carrier like DMSO or ethanol before adding to the medium.
Optimize Myristic Acid Concentration: The optimal concentration can vary. It's advisable to test a range of concentrations (e.g., 25 µM to 200 µM) to find the sweet spot for your protein.[17]
Incorrect N-terminal Sequence of Target Protein: NMT has strict substrate requirements.
Solution:
Ensure an N-terminal Glycine: NMT absolutely requires a glycine residue at the N-terminus (position 2, after the initiating methionine is cleaved).[3][18][19] Verify your construct ensures that after the removal of the initial methionine by methionine aminopeptidase, a glycine is exposed.
Co-express Methionine Aminopeptidase (Met-AP): In some cases, the initiating methionine may not be efficiently cleaved. Co-expressing Met-AP can improve the availability of the N-terminal glycine for myristoylation.[20]
Question 3: I'm getting a mixture of myristoylated and non-myristoylated protein. How can I increase the modification efficiency?
Incomplete myristoylation is a frequent challenge, leading to heterogeneity in the final protein product.
Potential Causes & Solutions:
Sub-optimal Ratio of NMT to Target Protein: If the target protein is expressed at a much higher level than the NMT, the enzyme can become saturated.
Solution:
Vary Promoter Strengths: If using a dual-plasmid system, consider using plasmids with different promoter strengths to modulate the expression levels of the NMT and the target protein.
Adjust Induction Timing: Inducing NMT expression for a period before inducing the target protein can help accumulate a pool of active enzyme.
Myristic Acid Limitation During High-Level Expression: Even with supplementation, rapid protein synthesis can deplete the intracellular pool of myristoyl-CoA.
Solution:
Fed-Batch Supplementation: Instead of a single addition, try adding myristic acid at multiple time points, such as at the time of induction and again a few hours later.
Optimize Induction Conditions: As mentioned before, lowering the induction temperature and IPTG concentration can slow down target protein synthesis, giving the NMT more time to act on each newly synthesized polypeptide chain.[14]
Insolubility of Target Protein: If a portion of your target protein is forming inclusion bodies, it will be inaccessible to the NMT.
Solution:
Improve Protein Solubility: Use solubility-enhancing fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[14]
Co-express Chaperones: Specialized E. coli strains like ArcticExpress(DE3) co-express chaperones that can assist in the proper folding of your target protein at low temperatures, keeping it soluble and available for myristoylation.[14][21]
Question 4: How can I purify the myristoylated protein away from the non-myristoylated form?
The presence of the myristoyl group imparts increased hydrophobicity to the protein, which can be exploited for purification.
Solution:
Hydrophobic Interaction Chromatography (HIC): This is the most effective method for separating myristoylated and non-myristoylated species.[6]
Principle: At high salt concentrations, proteins bind to the hydrophobic resin. The more hydrophobic myristoylated protein will bind more tightly than its non-myristoylated counterpart.
Protocol: After an initial purification step (e.g., Ni-NTA for a His-tagged protein), load the protein mixture onto a HIC column (e.g., Phenyl Sepharose or Butyl Sepharose) in a high-salt buffer. Elute with a decreasing salt gradient. The non-myristoylated protein will elute first, followed by the myristoylated protein.
Frequently Asked Questions (FAQs)
Q1: How can I be sure my protein is actually myristoylated?
Visualizing a band on an SDS-PAGE gel is not sufficient. You need to use methods that can detect the mass change due to the addition of the myristoyl group.
Mass Spectrometry (MS): This is the gold standard for confirming myristoylation.[3][22] Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can precisely measure its molecular weight. The mass of a myristoylated protein should be 210.36 Da higher than the unmodified form (the mass of myristic acid minus the mass of water).
Peptide Mapping: Digesting the protein with a protease like trypsin and analyzing the resulting peptides by LC-MS/MS can identify the N-terminal peptide and confirm the presence of the myristoyl modification on the N-terminal glycine.[16]
Q2: What is the best E. coli strain to use?
The ideal strain depends on the specific challenges posed by your protein.
For General Use: BL21(DE3) is a robust and widely used strain for T7 promoter-based expression.[23]
For Codon Bias Issues: Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL strains are excellent choices as they supply tRNAs for codons that are rare in E. coli.[11][12]
For Solubility Problems: Strains like ArcticExpress(DE3) or Rosetta-gami(DE3) can be beneficial. ArcticExpress strains contain cold-adapted chaperones,[21] while Rosetta-gami strains have a more oxidizing cytoplasm to promote disulfide bond formation, which can sometimes aid folding.[11]
Q3: Does the choice of expression vector matter?
Yes, significantly.
Dual-Plasmid vs. Single-Vector Systems: As discussed earlier, a single-vector system that contains expression cassettes for both the NMT and the target protein is often preferable to a dual-plasmid system.[7] This reduces the metabolic load on the cells and ensures a more consistent ratio of the two expressed proteins.[7]
Promoter Strength: A tunable promoter system, like the one found in the Lemo21(DE3) strain, can be advantageous for toxic proteins, allowing you to precisely control the expression level.[23]
Q4: What concentration of myristic acid should I use in my culture?
The optimal concentration can be protein-dependent.
Starting Point: A final concentration of 100-200 µM is a good starting point for many proteins.[17]
Optimization: It is recommended to perform a titration experiment to determine the optimal concentration for your specific protein and expression conditions.
Technical Support Center: Minimizing Cytotoxicity of N-Myristoyl-L-serine Sodium Salt in Cell Culture
Introduction: Welcome to the technical support guide for N-Myristoyl-L-serine sodium salt. This molecule, an acylated amino acid, is a valuable tool for investigating the complex roles of protein myristoylation, a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support guide for N-Myristoyl-L-serine sodium salt. This molecule, an acylated amino acid, is a valuable tool for investigating the complex roles of protein myristoylation, a critical lipid modification that governs protein localization, signal transduction, and cellular fate.[1][2] However, its amphipathic nature and direct involvement in fundamental cellular pathways mean that off-target cytotoxicity can be a significant experimental hurdle. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for understanding and mitigating these cytotoxic effects, ensuring the generation of reliable and reproducible data. We will move beyond simple step-by-step instructions to explain the underlying biochemical principles, empowering you to troubleshoot effectively and optimize your experimental design.
Section 1: Foundational Knowledge - Understanding the "Why"
Before troubleshooting, it is essential to understand the biological context. The effects you observe in your culture dish are a direct result of perturbing a highly regulated cellular process.
The Role of N-Myristoylation in Cellular Function
N-myristoylation is the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a target protein.[3][4] This reaction is catalyzed by N-myristoyltransferase (NMT).[5] This seemingly simple modification is a profound regulatory event, often acting as a molecular switch that dictates a protein's location and function.[3][6] It facilitates weak, but crucial, protein-membrane and protein-protein interactions essential for pathways ranging from G-protein signaling to immune responses and apoptosis.[3][7]
Co-translational N-Myristoylation by N-Myristoyltransferase (NMT).
Potential Mechanisms of N-Myristoyl-L-serine Sodium Salt Cytotoxicity
Exogenously supplied N-Myristoyl-L-serine sodium salt can induce cytotoxicity through several mechanisms. Understanding these potential pathways is the first step in designing experiments to minimize them.
Disruption of Myristoylation Homeostasis: While not a direct NMT inhibitor, flooding the cellular environment with a myristoylated building block could disrupt the delicate balance of protein myristoylation. This could lead to an accumulation of non-native myristoylated species or interfere with the availability of Myristoyl-CoA for endogenous NMT substrates, potentially phenocopying the effects of NMT inhibition, which is known to induce ER stress, cell cycle arrest, and apoptosis.[8][9]
Induction of Apoptosis: Myristoylation is critically involved in the apoptotic cascade. During apoptosis, caspases cleave specific proteins to expose a new N-terminal glycine, which can then be post-translationally myristoylated.[6][10] This modification can be pro-apoptotic, as seen with caspase-cleaved Bid and p21-activated protein kinase 2 (PAK2), which are targeted to the mitochondria and other membranes to potentiate cell death.[11][12][13] Introducing excess N-Myristoyl-L-serine might abnormally influence these critical life-death signaling nodes.
Membrane Destabilization and Lipid Stress: As an amphipathic molecule, N-Myristoyl-L-serine possesses a hydrophobic myristoyl tail and a hydrophilic serine headgroup. At high concentrations, these molecules can physically insert into cellular membranes, altering their fluidity and integrity, which can lead to necrotic cell death.[14] Furthermore, perturbing the cellular lipid environment can trigger specific forms of cell death, such as ferroptosis.[15]
Potential pathways leading to cytotoxicity from excess N-Myristoyl-L-serine.
Section 2: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format.
Q1: I'm observing high levels of cell death (e.g., >50%) even at concentrations I expected to be non-toxic based on the literature. What are my initial checks?
Answer: This scenario often points to issues with the reagent itself or its preparation. Before reassessing the concentration, perform these critical checks:
Reagent Quality and Preparation:
Solubility: Did the compound fully dissolve in your chosen solvent? Visually inspect your stock solution for any cloudiness or precipitates. Insoluble aggregates are a common cause of acute cytotoxicity.[16]
Freshness: Always prepare fresh stock solutions. N-Myristoyl-L-serine in aqueous solution can be susceptible to hydrolysis or degradation over time, especially if not stored properly.
Sterility: Your stock solution must be sterile-filtered (0.2 µm filter) before being added to the culture medium. Contamination with bacteria or fungi can rapidly kill a cell culture.[17]
Culture Conditions:
Media Integrity: Ensure your base medium and serum are not expired and have been stored correctly. A compromised culture environment can sensitize cells to chemical insults.[18]
Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or sparsely seeded cultures are more vulnerable to stress.[18]
Q2: How do I determine the optimal, non-toxic working concentration for my specific cell line?
Answer: There is no universal non-toxic concentration; it is highly cell-line dependent. You must determine this empirically by performing a dose-response curve. This is the single most important preliminary experiment.
Recommendation: Use a broad range of concentrations initially, spanning several orders of magnitude (e.g., 100 nM to 500 µM).
Method: Seed cells at a consistent density in a multi-well plate (e.g., 96-well). After allowing them to adhere overnight, treat them with a serial dilution of your compound.
Endpoint: Assess cell viability after a fixed time point (e.g., 24, 48, or 72 hours) using a reliable method like an MTS or MTT assay (for metabolic activity) or a fluorescence-based live/dead assay.
Analysis: Plot percent viability versus concentration to determine the EC50 (concentration that causes 50% loss of viability). Your optimal working concentration should be well below this value, in a range where viability is >90%.
Q3: My cells look stressed (e.g., rounded, retracting, detaching from the plate) but are not staining positive with Trypan Blue. What's happening?
Answer: Trypan Blue exclusion is a measure of membrane integrity, which is typically lost during late-stage apoptosis or necrosis.[18] The morphological changes you are observing are likely signs of early-stage apoptosis.
Explanation: During early apoptosis, the cell membrane remains intact, but the cell begins to shrink and phosphatidylserine flips to the outer leaflet.
Recommended Action: Use a more sensitive and earlier-stage apoptosis detection method. An Annexin V (binds to phosphatidylserine) and Propidium Iodide (PI, stains necrotic cells) co-staining assay analyzed by flow cytometry or fluorescence microscopy is the gold standard. This will allow you to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations.
Q4: Could the "sodium salt" component of the molecule be causing cytotoxicity?
Answer: At very high concentrations, yes. The addition of any salt to your culture medium will increase its osmolarity. While typically negligible at micromolar concentrations, if your experimental design requires high millimolar ranges, this could become a factor.
Mechanism: Significant increases in media osmolarity can cause osmotic stress, leading to cell shrinkage and death.[14][19]
Control Experiment: Your vehicle control should account for this. If you are dissolving your compound in a buffer, the vehicle control should be the buffer alone. If you are concerned about the sodium ion specifically, a proper control would be to add an equivalent molar concentration of a non-toxic sodium salt, such as sodium chloride (NaCl), to a separate well to see if it elicits a similar effect.
Section 3: Experimental Protocols & Best Practices
Protocol: Preparation of a 10 mM Stock Solution
Calculate Mass: The molecular weight of N-Myristoyl-L-serine sodium salt is approximately 337.4 g/mol .[20] To make 1 mL of a 10 mM stock solution, you will need 3.374 mg.
Weighing: Carefully weigh the required mass of the powder in a sterile microcentrifuge tube.
Dissolution: Add a sterile solvent. For the sodium salt, sterile, nuclease-free water is often a good starting point. Alternatively, DMSO can be used. Add the solvent and vortex thoroughly until the solution is completely clear. Gentle warming (to 37°C) may aid dissolution.
Sterilization: Pass the entire stock solution through a 0.2 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination.[17]
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol: Establishing a Dose-Response Curve (96-Well Plate)
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (~70-80% confluent) at the end of the assay. Allow them to adhere for 18-24 hours.
Serial Dilution: Prepare serial dilutions of your N-Myristoyl-L-serine sodium salt stock solution in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution across 8-10 concentrations.
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).
Incubation: Incubate the plate for your desired time point (e.g., 48 hours) under standard culture conditions (37°C, 5% CO2).
Viability Assay: Perform a quantitative viability assay (e.g., MTS, MTT, or a commercial fluorescence-based kit) according to the manufacturer's instructions.
Data Analysis:
Normalize your data to the vehicle control (set to 100% viability).
Plot the normalized viability (%) against the log of the compound concentration.
Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
Parameter
Recommendation
Rationale
Cell Density
5,000-20,000 cells/well
Ensures cells are in log phase; avoids artifacts from over- or under-confluence.
Concentration Range
10 nM - 100 µM (initial)
Broad range to capture the full dose-response curve.
Incubation Time
24, 48, 72 hours
Cytotoxicity can be time-dependent; multiple time points provide a fuller picture.
Replicates
Minimum of 3 (triplicate)
Increases statistical confidence in the results.
Controls
Untreated, Vehicle
Essential for normalizing data and ruling out solvent-induced toxicity.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the best solvent for N-Myristoyl-L-serine sodium salt?
The sodium salt form is designed to enhance aqueous solubility.[21] Therefore, sterile water or PBS should be the first choice. If solubility issues persist, high-purity DMSO can be used. Always ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) as it can be toxic to cells.
FAQ 2: How stable are solutions of this compound? Should I make fresh solutions for each experiment?
It is highly recommended to use fresh dilutions from a frozen stock for each experiment. While frozen aliquots of the concentrated stock are generally stable for several weeks at -20°C or months at -80°C, the stability in diluted, aqueous culture medium at 37°C is much lower. Avoid storing diluted solutions.
FAQ 3: Are certain cell lines more sensitive than others?
Yes, absolutely. Sensitivity can depend on a multitude of factors including the cell line's metabolic rate, the expression levels of NMT1 and NMT2, the abundance of key myristoylated proteins, and the status of their apoptotic signaling pathways.[7] For example, cancer cells with upregulated signaling pathways that rely on myristoylated proteins may show heightened sensitivity.[22]
FAQ 4: How can I differentiate between apoptosis and necrosis in my treated cells?
As mentioned in the troubleshooting section, Annexin V and Propidium Iodide (PI) co-staining is the most common method.
Annexin V- / PI-: Healthy cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells (due to primary insult)
Additionally, you can perform a Western blot for cleaved caspase-3 or cleaved PARP, which are classic biochemical markers of apoptosis.
References
Haynes, C. A., et al. (2009). Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli. Protein Expression and Purification, 67(2), 102–112. Retrieved from [Link]
Thinon, E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology, 11(6), 1662–1673. Retrieved from [Link]
Wikipedia. (2023). Myristoylation. Retrieved from [Link]
D'Souza, C. A. (2014). The role of myristoylation in regulating Fas/Fas ligand pathway during.... ResearchGate. Retrieved from [Link]
Vilas, G. L., et al. (2006). Posttranslational myristoylation of caspase-activated p21-activated protein kinase 2 (PAK2) potentiates late apoptotic events. Proceedings of the National Academy of Sciences, 103(17), 6542–6547. Retrieved from [Link]
Wang, Z., et al. (2023). Intracellular Peptide N‑Myristoylation for Cancer Cell Ferroptosis without Acquired Resistance. Journal of the American Chemical Society. Retrieved from [Link]
Jiang, H., et al. (2020). N-myristoylation: from cell biology to translational medicine. Acta Pharmaceutica Sinica B, 10(6), 1005-1015. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56846338, N-Myristoyl-L-serine sodium salt. PubChem. Retrieved from [Link]
Uddin, M. A., et al. (2023). Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. Scientific Reports. Retrieved from [Link]
Parveen, A., et al. (2014). Salinity induced changes in cell membrane stability, protein and RNA contents. ResearchGate. Retrieved from [Link]
Taniguchi, H. (2002). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Archives of Biochemistry and Biophysics, 407(2), 131-138. Retrieved from [Link]
Martin, D. D. O., et al. (2014). Identification of a post-translationally myristoylated autophagy-inducing domain released by caspase cleavage of Huntingtin. Human Molecular Genetics, 23(12), 3178–3191. Retrieved from [Link]
Vigh, B., & D'Souza-Schorey, C. (2013). Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases. The Journal of biological chemistry, 288(7), 4641–4651. Retrieved from [Link]
D'Souza-Schorey, C., & Kholodenko, B. N. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 753. Retrieved from [Link]
Ivanov, I. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 24(14), 11681. Retrieved from [Link]
Martin, D. D. O. (2012). Post-translational myristoylation during cell death. SciSpace. Retrieved from [Link]
Vilas, G. L., et al. (2006). Posttranslational myristoylation of caspase-activated p21-activated protein kinase 2 (PAK2) potentiates late apoptotic events. PubMed. Retrieved from [Link]
Wang, P., et al. (2021). Maintenance of Cell Wall Integrity under High Salinity. International Journal of Molecular Sciences, 22(6), 3269. Retrieved from [Link]
Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 8(9), 952. Retrieved from [Link]
Wallis, J., et al. (2024). Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors. The EMBO Journal, 43(1), 1-24. Retrieved from [Link]
Thinon, E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ResearchGate. Retrieved from [Link]
D'Souza-Schorey, C., & Kholodenko, B. N. (2017). Myristoylation: An Important Protein Modification in the Immune Response. PMC. Retrieved from [Link]
Apelblat, A. (2014). The solubility of l-serine in water at 298.15 K. ResearchGate. Retrieved from [Link]
confirming N-myristoylation of a target protein using site-directed mutagenesis
Executive Summary Confirming N-myristoylation—the co-translational attachment of a 14-carbon fatty acid to an N-terminal glycine—requires distinguishing true biological modification from non-specific hydrophobic interact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Confirming N-myristoylation—the co-translational attachment of a 14-carbon fatty acid to an N-terminal glycine—requires distinguishing true biological modification from non-specific hydrophobic interaction. While mass spectrometry provides direct structural evidence and pharmacological inhibitors offer rapid screening, Site-Directed Mutagenesis (SDM) of the Glycine-2 residue (G2A) coupled with metabolic labeling remains the gold standard for establishing genetic necessity. This guide details the validation workflow, contrasting the G2A genetic approach with chemical and proteomic alternatives.
The Biological Context: Why Glycine-2 Matters
N-myristoylation is an irreversible modification catalyzed by N-myristoyltransferase (NMT).[1][2] It is absolutely dependent on the exposure of an N-terminal Glycine (Gly2) following the removal of the initiator Methionine by Methionine Aminopeptidase (MetAP).
The G2A mutation (Glycine to Alanine) acts as a "genetic knockout" of this specific modification site. Because NMT's catalytic pocket is sterically restricted to Glycine, the Alanine substitution (adding a single methyl group) completely abolishes the enzyme's ability to transfer myristate, providing a binary On/Off signal for validation.
Mechanism of Action
The following diagram illustrates the obligate pathway for N-myristoylation and the specific point of intervention for the G2A mutant.
Figure 1: The co-translational N-myristoylation pathway. The G2A mutation creates a steric clash within the NMT binding pocket, preventing lipid transfer.
Comparative Analysis: SDM vs. Alternatives
While SDM is the focus, a Senior Scientist must understand when to deploy it versus other methods.
Expert Insight: Do not rely solely on 2-Hydroxymyristic acid (2-OHM). It is an older generation inhibitor that requires metabolic activation to its CoA ester and can interfere with other fatty acid pathways. For chemical validation, use IMP-1088 (picomolar potency) or PCLX-001 , but always pair with G2A SDM for definitive proof.
The Protocol: Validation via "Click-Western"
The most robust way to confirm myristoylation is to express the Wild Type (WT) and G2A mutant side-by-side in the presence of a bio-orthogonal lipid label (Click Chemistry).
Phase 1: Site-Directed Mutagenesis (G2A)
Objective: Create the negative control plasmid.
Primer Design: Design primers to mutate the N-terminal MG... (ATG GGC) to MA... (ATG GCC).
Tip: Ensure the mutation is centrally located in the primer with 15-20 bp of flanking homology.
PCR Amplification: Use a high-fidelity polymerase (e.g., Phusion or KOD).[5]
Block with BSA (Avoid milk if using biotin-streptavidin).
Probe with Streptavidin-HRP .
Experimental Logic & Expected Results
Figure 2: The "Click-Western" workflow. A positive confirmation is defined by a strong signal in the WT lane and the complete absence of signal in the G2A lane.
Data Interpretation & Troubleshooting
Interpreting the Data[1][3][6][7][8]
Positive Confirmation: A distinct band appears at the correct molecular weight for the WT protein, but is absent in the G2A mutant lane.
False Positive (Non-Specific Binding): A band appears in both WT and G2A lanes. This indicates the lipid probe is sticking non-covalently or the protein is S-acylated (palmitoylated) elsewhere.
Differentiation: Treat the blot with Hydroxylamine . Hydroxylamine cleaves thioesters (S-palmitoylation) but leaves amide bonds (N-myristoylation) intact. If the signal survives Hydroxylamine, it is N-myristoylation.
Common Pitfalls
N-Terminal Acetylation: If the sequence is not a valid NMT substrate, it may still be N-terminally acetylated. The G2A mutation also blocks acetylation, so simple loss of signal isn't enough if you are using general mass spec. However, Alkynyl-myristate is specific to NMT , so this is less of an issue with click chemistry.
Steric Hindrance of Tag: If your protein has a large N-terminal tag (e.g., GFP-Protein), it may interfere with NMT access.
Solution: Always place tags at the C-terminus (Protein-GFP) when studying N-myristoylation.
References
Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research. Link
Tate, E. W., et al. (2015). Chemical proteomic approaches to investigate N-myristoylation. Methods in Enzymology. Link
Thinon, E., et al. (2014). Global profiling of the N-myristoylated proteome in human cells using a chemical proteomic approach.[7] Nature Communications. Link
Heal, W. P., & Tate, E. W. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.[8] Nature Protocols. Link
Udenwobele, D. I., et al. (2017). N-myristoyltransferase: a potential drug target for parasitic and fungal diseases.[3][7][9] Frontiers in Cellular and Infection Microbiology. Link
A Senior Application Scientist's Guide to Quantitative Proteomics for Assessing Protein Myristoylation
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of contemporary quantitative proteomic strategies for the analysis of protein N-myristoylation. As a Sen...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of contemporary quantitative proteomic strategies for the analysis of protein N-myristoylation. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select and implement the optimal workflow for your research questions. We will explore the core methodologies, their inherent strengths and weaknesses, and provide the practical details necessary for successful execution.
Section 1: The Crucial Role of N-Myristoylation in Cellular Signaling
N-myristoylation is a vital lipid post-translational modification (PTM) where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a target protein.[1][2][3][4] This modification can occur co-translationally on newly synthesized proteins or post-translationally after a proteolytic event exposes an internal glycine.[1][4][5]
Functionally, myristoylation is a key regulator of cellular processes. It often acts as a hydrophobic anchor, mediating protein association with cellular membranes and influencing subcellular localization, stability, and protein-protein interactions.[3][5][6] Given its critical role in signaling pathways, aberrant NMT activity has been implicated in a range of human diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][4][7] Consequently, robustly quantifying changes in the "myristoylated proteome" is essential for understanding disease pathology and for assessing the efficacy of therapeutic agents that target NMT.[8][9][10]
Section 2: Core Strategies for Quantifying the Myristoylated Proteome
At the heart of modern myristoylation analysis are chemical proteomics approaches that combine bespoke chemical tools with high-resolution mass spectrometry.[6][11] Two principal, and complementary, strategies have emerged as the gold standards in the field.
Direct Profiling via Metabolic Labeling: This is a "loss-of-signal" approach where you directly measure the abundance of myristoylated proteins. It relies on introducing a bioorthogonal myristic acid analogue into living cells, which is incorporated by NMT into its substrates.[12]
Indirect Profiling via Enzymatic Labeling: This is a "gain-of-signal" approach that is particularly powerful for studying NMT inhibition. Instead of measuring the modified protein, it quantifies the newly available, unmodified N-terminal glycines that accumulate when NMT activity is blocked.[3][12][13]
The choice between these strategies is dictated by the specific biological question. Let's dissect each workflow.
Section 3: Deep Dive: Direct Profiling with Bioorthogonal Probes
This is the most widely used method for identifying and quantifying NMT substrates. The workflow hinges on the metabolic incorporation of a myristic acid analogue containing a bioorthogonal handle—typically an alkyne group (e.g., tetradec-13-ynoic acid, or YnMyr).[14][15] This handle does not interfere with the cell's metabolic machinery but provides a specific point for chemical ligation.[16][17]
The "Tag-and-Click" Principle
The process is a two-step "tag and click" reaction. First, the alkyne-tagged fatty acid is fed to cells and incorporated into proteins by NMT.[14] Second, after cell lysis, the alkyne handle is covalently linked to a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[6][15][16] The biotinylated proteins can then be enriched from the complex proteome using streptavidin beads for subsequent analysis by mass spectrometry.[8]
Workflow: Metabolic Labeling and Click Chemistry
Caption: Workflow for direct quantitative analysis of protein myristoylation.
Experimental Protocol: Metabolic Labeling with YnMyr
Cell Culture and Labeling: Plate cells to achieve ~70-80% confluency. Replace the medium with fresh medium containing 25-50 µM of the myristic acid analogue YnMyr (tetradec-13-ynoic acid). As a negative control, treat a parallel plate with the same concentration of natural myristic acid. Incubate for 16-24 hours.
Cell Harvest and Lysis: Wash cells twice with cold PBS, then lyse in RIPA buffer or a similar lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
Click Chemistry (CuAAC): To 1 mg of protein lysate, add the following reagents in order: 100 µM Azide-Biotin (e.g., AzTB), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. Vortex to mix and allow the reaction to proceed for 1-2 hours at room temperature.
Protein Precipitation: Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Pellet the protein by centrifugation and wash twice with cold methanol.
Affinity Enrichment: Resuspend the protein pellet in a buffer containing 2% SDS. Dilute with PBS to a final SDS concentration of 0.2%. Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.
Washing: Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and 50 mM ammonium bicarbonate to remove non-specifically bound proteins.
On-Bead Digestion: Resuspend the beads in 50 mM ammonium bicarbonate. Reduce proteins with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Backends for Metabolic Labeling
Once myristoylated proteins are enriched, several mass spectrometry techniques can be used for quantification. The choice significantly impacts experimental design and data output.
Method
Principle
Key Advantages
Key Disadvantages
Best For...
Label-Free (LFQ)
Compares peptide signal intensities (peak area or spectral counts) across separate LC-MS/MS runs.[6][11]
Simple workflow, no labeling cost, unlimited number of conditions can be compared.
Susceptible to run-to-run variation, requires many technical replicates, lower precision.
Large-scale screening experiments, discovery of novel substrates.
SILAC
Cells are metabolically labeled with "light" or "heavy" amino acids (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys).[18][19] Samples are combined at the cell or lysate stage.[18][20]
Gold-standard precision, minimizes downstream sample handling errors, high accuracy.
High-precision comparison of 2-3 states (e.g., drug vs. vehicle), studying PTM crosstalk.
TMT/iTRAQ
Peptides from different samples are chemically labeled with isobaric tags. Labeled peptides are indistinguishable in MS1, but fragment in MS2 to yield reporter ions of different masses for quantification.[23]
High multiplexing (up to 18-plex), good precision as samples are combined and analyzed together.
Can suffer from ratio compression, requires an extra labeling step, cost of reagents.
Section 4: An Alternative View: Indirect Profiling with Sortase A
For studies focused on NMT inhibition, a complementary "gain-of-signal" method provides a powerful alternative.[3][13] This strategy quantifies the inhibition of N-myristoylation by detecting the appearance of free N-terminal glycines that would otherwise have been myristoylated.[12]
The Principle of Gain-of-Signal
The bacterial enzyme Sortase A (SrtA) from S. aureus recognizes N-terminal glycine residues and covalently attaches a substrate peptide to them.[3][13] In this workflow, cells are first treated with an NMT inhibitor. This causes NMT substrate proteins to be synthesized without their myristoyl group, leaving their N-terminal glycine exposed. After cell lysis, recombinant SrtA is used to attach a biotin-tagged peptide specifically to these free glycines.[13] The degree of NMT inhibition is therefore directly proportional to the amount of biotin signal detected by mass spectrometry.
Workflow: NMT Inhibition and Sortase A Labeling
Caption: Workflow for indirect quantitative analysis of NMT inhibition.
Cell Treatment: Treat cells with the desired concentrations of an NMT inhibitor (or DMSO as a vehicle control) for 24 hours.
Cell Harvest and Lysis: Harvest and lyse cells as described in the metabolic labeling protocol. Ensure the lysis buffer is compatible with SrtA activity (e.g., Tris-buffered saline).
Sortase A Labeling: To 1 mg of protein lysate, add recombinant SrtA enzyme and a biotinylated depsipeptide substrate (e.g., Biotin-ALPET-Haa).[13] Incubate overnight at room temperature to allow for enzymatic labeling of free N-terminal glycines.
Enrichment and Analysis: Proceed with protein precipitation, affinity enrichment using streptavidin beads, on-bead digestion, and LC-MS/MS analysis as outlined in steps 4-8 of the metabolic labeling protocol.
Section 5: Head-to-Head Comparison & Use Cases
The two strategies offer complementary views of the myristoylated proteome. The optimal choice depends entirely on the research objective.
Feature
Direct Profiling (Metabolic Labeling)
Indirect Profiling (Sortase A)
Principle
Measures what IS myristoylated ("loss-of-signal" with inhibitor).
Measures what is NOT myristoylated ("gain-of-signal" with inhibitor).[3][13]
Primary Use Case
Identification of novel NMT substrates; studying dynamic changes.
Quantifying target engagement and efficacy of NMT inhibitors.[12]
Requirement
Cells must be amenable to metabolic labeling.
Can be used on lysates from tissues or organisms not suitable for metabolic labeling.[3]
Signal-to-Noise
Can have background from non-specific binding during enrichment.[14]
Very clean signal, as labeling is highly specific and occurs post-lysis.
Confirmation
Requires validation, often by combining with NMT inhibitor treatment to confirm substrate identity.[1]
Directly reports on NMT inhibition.
Scenario-Based Recommendations
"I want to discover new substrates of NMT in my cancer cell line."
Recommendation: Use the Direct Profiling (Metabolic Labeling) workflow.[6] To confidently identify true substrates, perform a parallel experiment where cells are co-treated with YnMyr and a potent NMT inhibitor. True substrates will show a significant decrease in signal in the inhibitor-treated sample.[1][25]
"I have a new small molecule, and I need to prove it engages and inhibits NMT in cells."
Recommendation: Use both methods for a comprehensive story. The Indirect Profiling (Sortase A) method will provide a direct, "gain-of-signal" readout of inhibition.[13] The Direct Profiling method will complement this by showing a corresponding "loss-of-signal" for known NMT substrates.[13] This dual approach provides exceptionally strong evidence of on-target activity.
"I want to understand how myristoylation changes during embryonic development."
Recommendation: Use the Direct Profiling (Metabolic Labeling) workflow, potentially in a pulse-chase format.[14] This allows for the quantitative analysis of dynamic changes in protein lipidation during a biological process.[14]
Section 6: Conclusion
Quantitative proteomics has revolutionized our ability to study protein N-myristoylation on a global scale. The choice of methodology is not a matter of one being universally "better," but rather which tool is right for the job. Direct profiling with bioorthogonal myristic acid analogues is the workhorse for substrate discovery and dynamic profiling. In contrast, the indirect Sortase A-based method offers a powerful and elegant solution for quantifying NMT inhibitor efficacy. By understanding the principles, advantages, and practical considerations of each, researchers can design robust experiments that yield clear, actionable insights into the critical role of myristoylation in health and disease.
References
Broncel, M., Serwa, R. A., Ciepla, P., Krause, E., Dallman, M. J., Magee, A. I., & Tate, E. W. (2015). Multifunctional Reagents for Quantitative Proteome-Wide Analysis of Protein Modification in Human Cells and Dynamic Profiling of Protein Lipidation During Vertebrate Development. Angewandte Chemie International Edition, 54(17), 5944-5948. [Link]
Thinon, E., Serwa, R. A., Broncel, M., Brannigan, J. A., Brassat, U., Wright, M. H., ... & Tate, E. W. (2014). Global profiling of co-and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5(1), 4919. [Link]
Tavares, E. W., et al. (2019). Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. Molecular & Cellular Proteomics, 18(1), 119-133. [Link]
Tavares, E. W., et al. (2019). Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. Molecular & Cellular Proteomics. [Link]
Hannoush, R. N. (2010). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Current Opinion in Chemical Biology, 14(1), 69-76. [Link]
Broncel, M., Serwa, R. A., Ciepla, P., Krause, E., Dallman, M. J., Magee, A. I., & Tate, E. W. (2015). Multifunctional Reagents for Quantitative Proteome-Wide Analysis of Protein Modification in Human Cells and Dynamic Profiling of Protein Lipidation During Vertebrate Development. Angewandte Chemie, 127(17), 6042-6046. [Link]
Wright, M. H., et al. (2015). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. PLoS Pathogens, 11(11), e1005287. [Link]
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]
Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications. [Link]
Lanyon-Hogg, T., et al. (2021). Proteome-wide analysis of protein lipidation using chemical probes: in-gel fluorescence visualization, identification and quantification of N-myristoylation, N- and S-acylation, O-cholesterylation, S-farnesylation and S-geranylgeranylation. Nature Protocols, 16(11), 5083-5122. [Link]
Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Imperial College London. [Link]
ResearchGate. (n.d.). Chemical proteomic approaches to investigate N-myristoylation. ResearchGate. [Link]
Lanyon-Hogg, T., & Tate, E. W. (2022). Chemical proteomic approaches to investigate N-myristoylation. The Francis Crick Institute. [Link]
Heal, W. P., Wright, M. H., Thinon, E., & Tate, E. W. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature Protocols, 7(1), 105-117. [Link]
Broncel, M., et al. (2015). Multifunctional Reagents for Quantitative ProteomeWide Analysis of Protein Modification in Human Cells and Dynamic Profiling of. Spiral. [Link]
Wright, M. H., et al. (2016). Global Profiling and Inhibition of Protein Lipidation in Vector and Host Stages of the Sleeping Sickness Parasite Trypanosoma brucei. ACS Chemical Biology, 11(6), 1773-1781. [Link]
Semantic Scholar. (n.d.). A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Semantic Scholar. [Link]
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Wright, M. H., et al. (2021). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. ResearchGate. [Link]
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Martin, D. D., et al. (2011). Tandem reporter assay for myristoylated proteins post-translationally (TRAMPP) identifies novel substrates for post-translational myristoylation: PKCδ, a case study. The FASEB Journal, 25(1), 114-124. [Link]
G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]
Creative Biolabs. (2018). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. [Link]
A Senior Application Scientist's Guide to Myristoylation Assays: A Comparative Analysis of In Vitro and In Vivo Methodologies
For researchers in cell biology and drug development, understanding protein N-myristoylation is critical. This irreversible lipid modification, which involves the covalent attachment of a 14-carbon myristate to an N-term...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in cell biology and drug development, understanding protein N-myristoylation is critical. This irreversible lipid modification, which involves the covalent attachment of a 14-carbon myristate to an N-terminal glycine residue, is catalyzed by N-myristoyltransferase (NMT).[1][2][3] Myristoylation is not merely a passive anchor; it is a dynamic regulator of protein localization, stability, and involvement in crucial signal transduction pathways.[3][4][5] Consequently, NMT has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[3][4][6][7]
Choosing the appropriate assay to study this modification is paramount and depends entirely on the scientific question at hand. Do you need to characterize the kinetic properties of an NMT isozyme or screen a library of potential inhibitors? Or is your goal to identify novel myristoylated proteins in a specific cellular context or trace the functional consequences of this modification in a living system?
This guide provides an in-depth comparison of the two principal approaches for studying myristoylation—in vitro (cell-free) and in vivo (cell-based)—offering field-proven insights into their underlying principles, experimental workflows, and data interpretation.
Pillar 1: The Foundational Choice—Reductionist Purity vs. Physiological Complexity
The core difference between these methodologies lies in the environment where the myristoylation event is measured.
In Vitro Assays: Probing the Biochemical Machinery
In vitro systems are reductionist by design, isolating the core enzymatic components from the complex cellular milieu.[8][9] In a typical setup, recombinant N-myristoyltransferase (NMT), a specific peptide or protein substrate, and myristoyl-CoA are combined in a controlled environment like a microplate well.[10][11][12] This approach offers unparalleled precision for dissecting the fundamental mechanics of the NMT enzyme. It is the gold standard for determining enzyme kinetics, assessing the substrate specificity for different peptides, and performing high-throughput screening of potential NMT inhibitors.[6][10]
In Vivo Assays: Observing Myristoylation in its Native Habitat
Conversely, in vivo assays examine myristoylation within the context of a living cell or a whole organism.[10][13][14] These methods typically rely on metabolic labeling, where cells are incubated with a modified myristic acid analog. This analog is taken up by the cell and utilized by the endogenous NMT to modify its natural protein substrates.[15][16][17] This strategy is indispensable for identifying novel myristoylated proteins, understanding how myristoylation affects a protein's subcellular localization and function, and assessing the efficacy of NMT inhibitors in a physiologically relevant setting.[10][17]
Pillar 2: A Head-to-Head Comparison of Methodologies
The decision to use an in vitro or in vivo assay hinges on a trade-off between experimental control and biological relevance. The following table summarizes the key distinctions to guide your choice.
Autoradiography, in-gel fluorescence, Western blotting, mass spectrometry, fluorescence microscopy.[15][17][22][23]
Throughput
Generally high, especially for microplate-based assays (e.g., ELISA, fluorescence).[6][21]
Lower to medium; often requires more complex downstream processing like gel electrophoresis or mass spectrometry.
Advantages
- High degree of control over reaction conditions.[8] - Direct measurement of enzyme activity. - Ideal for mechanistic studies and inhibitor screening.[6] - High reproducibility.
- High physiological relevance.[13] - Allows for discovery of novel protein substrates. - Enables study of downstream effects (e.g., membrane targeting, protein stability).[22]
Limitations
- Lacks biological context; results may not translate to a cellular environment.[24] - Requires purified, active recombinant enzyme and substrates. - Cannot assess downstream cellular consequences.
- Indirect measurement of NMT activity. - Potential for probe toxicity or off-target metabolic effects.[22] - Data interpretation can be complex due to the cellular environment.[13]
Pillar 3: Validated Protocols and Experimental Workflows
To provide a practical understanding, we detail a representative protocol for each approach, explaining the causality behind the experimental design.
Protocol 1: In Vitro NMT Activity Assay (ELISA-Based, Non-Radioactive)
This protocol is designed for quantifying NMT activity or screening for inhibitors in a 96-well format. It leverages "click chemistry" for a robust and sensitive readout.[6][21]
Principle: A biotinylated peptide substrate is myristoylated by recombinant NMT using an azide-modified myristoyl-CoA analog. The resulting azide-labeled peptide is captured on a streptavidin-coated plate and subsequently detected by a "click" reaction with an alkyne-HRP (Horseradish Peroxidase) conjugate.
Step-by-Step Methodology:
Plate Preparation: Coat a 96-well streptavidin plate and block non-specific binding sites.
Inhibitor Incubation: Add assay buffer, recombinant human NMT1 or NMT2 enzyme, and serially diluted test compounds (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding. Causality: This pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.
Initiate Myristoylation: Add a reaction mixture containing a biotinylated peptide substrate (e.g., derived from the N-terminus of a known NMT substrate like c-Src) and an azide-modified myristoyl-CoA analog (e.g., 12-azidododecanoyl-CoA). Incubate for 60-90 minutes at 30°C. Causality: The NMT enzyme will transfer the azide-myristoyl group to the N-terminal glycine of the biotinylated peptide.
Capture: Wash the plate to remove unbound reagents. The biotinylated peptide (both myristoylated and non-myristoylated) will be captured by the streptavidin-coated surface.
Click Reaction & Detection: Add a "click chemistry" cocktail containing an alkyne-HRP conjugate, a copper(I) catalyst, and a ligand. Incubate for 60 minutes. Causality: The copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction creates a stable covalent bond specifically between the azide on the myristoylated peptide and the alkyne-HRP.[25]
Signal Generation: After a final wash, add a TMB substrate. The HRP will catalyze the conversion of TMB to a blue-colored product, which is then quenched with stop solution (turning yellow).
Data Acquisition: Read the absorbance at 450 nm. The signal intensity is directly proportional to the amount of myristoylated peptide, and thus to the NMT activity.
Workflow for an ELISA-based in vitro myristoylation assay.
Protocol 2: In Vivo Profiling of Myristoylated Proteins
This protocol uses a bio-orthogonal myristic acid analog and click chemistry to label, enrich, and identify myristoylated proteins from cultured cells.[12][15][26]
Principle: Cells are cultured in the presence of a myristic acid analog containing a terminal alkyne (e.g., YnMyr). This analog is metabolized and incorporated by cellular NMTs onto their native protein substrates. After cell lysis, the alkyne-tagged proteins are "clicked" to an azide-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for visualization).
Step-by-Step Methodology:
Metabolic Labeling: Culture cells (e.g., HeLa or a relevant cancer cell line) to ~70-80% confluency. Replace the medium with fresh medium containing the alkyne-myristate analog (e.g., 50 µM YnMyr). Incubate for 4-18 hours. Causality: During this period, the cells will actively take up the analog and incorporate it into newly synthesized proteins destined for myristoylation.
Cell Lysis: Harvest the cells, wash with PBS to remove excess analog, and lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors. Quantify the total protein concentration.
Click Reaction: To the cell lysate, add the click chemistry reaction cocktail: an azide-reporter (e.g., Azide-Biotin), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1-2 hours at room temperature. Causality: This reaction specifically and covalently attaches the biotin reporter tag to the alkyne-modified myristoylated proteins.[25][27]
Analysis/Enrichment:
For Visualization: If an azide-fluorophore was used, the reaction can be stopped by adding EDTA. The proteins can then be separated by SDS-PAGE and visualized directly using a fluorescence gel scanner.[12]
For Enrichment & Identification: If Azide-Biotin was used, the biotinylated proteins can be captured using streptavidin-agarose beads. After extensive washing to remove non-specifically bound proteins, the enriched myristoylated proteins can be eluted.
Downstream Detection:
Eluted proteins can be analyzed by Western blotting with antibodies against specific candidate proteins.
For proteome-wide discovery, the enriched proteins can be subjected to on-bead digestion followed by LC-MS/MS analysis to identify the entire myristoylated proteome.[4][10][26]
Workflow for in vivo metabolic labeling and profiling of myristoylation.
Conclusion: A Complementary Partnership for Comprehensive Insight
Neither in vitro nor in vivo assays are inherently superior; they are complementary tools that answer different biological questions. In vitro assays provide the mechanistic, quantitative data essential for drug discovery and biochemical characterization. They are the first-line tools for identifying and optimizing NMT inhibitors. However, a compound that is potent in a test tube may fail in a cellular context due to poor permeability or off-target effects.
This is where in vivo assays become indispensable. They serve to validate the findings from in vitro screens in a complex, physiological environment and are the premier tool for discovering the functional roles of myristoylation in health and disease. The most powerful research programs leverage both approaches in a synergistic workflow: a high-throughput in vitro screen to identify lead compounds, followed by in vivo validation to confirm cellular target engagement and elucidate the functional consequences. By understanding the strengths and limitations of each method, researchers can design a robust experimental strategy to comprehensively investigate the vital role of N-myristoylation.
References
A Method to Generate and Analyze Modified Myristoylated Proteins. National Institutes of Health (NIH). [Link]
Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids. Springer Protocols. [Link]
A new, robust, and nonradioactive approach for exploring N-myristoylation. National Institutes of Health (NIH). [Link]
Chemical proteomic approaches to investigate N-myristoylation. PubMed. [Link]
Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. National Institutes of Health (NIH). [Link]
NMT1 (N-myristoyltransferase 1). National Institutes of Health (NIH). [Link]
NMT1 (N-myristoyltransferase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of Lipid Research. [Link]
In Vitro Myristoylation Assay of Arabidopsis Proteins. Springer Nature Experiments. [Link]
Discovery of lipid-mediated protein-protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. bioRxiv. [Link]
The role of N-myristoyltransferase 1 in tumour development. Taylor & Francis Online. [Link]
Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. National Institutes of Health (NIH). [Link]
A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of Lipid Research. [Link]
Analysis of Protein Palmitoylation by Metabolic Radiolabeling Methods. Springer Protocols. [Link]
In vitro myristoylation assay of Arabidopsis proteins. PubMed. [Link]
Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences. [Link]
Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration. eLife. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Substance: N-Myristoyl-L-serine sodium salt
Chemical Class: Fatty Acid Amide / Anionic Surfactant
Primary Hazard:Irritant (Skin/Eye/Respiratory) .
Secondary Hazard:Static-induced aerosolization .
While N-Myristoyl-L-serine sodium salt is not typically classified as an acute toxin (e.g., "Danger"), it functions as an amphiphilic detergent. Biologically, it mimics post-translational modifications (myristoylation). Physically, it acts as a surfactant that can disrupt cell membranes upon contact. Treat this reagent as a membrane-permeating irritant.
Critical Operational Insight:
The sodium salt form of fatty acid conjugates is prone to static charge . When weighing the dry powder, the particles often repel from the spatula and adhere to the balance draft shield, creating an invisible inhalation hazard. Engineering controls (static elimination) are as critical as PPE.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation of the surfactant dust.
PPE Category
Standard Protocol (Benchtop)
High-Risk Protocol (Dusting/Spill)
Technical Rationale
Hand Protection
Nitrile Gloves (Min 0.11 mm / 4 mil)
Double Nitrile or Extended Cuff Nitrile
Latex is avoided due to lipid solubility issues. Nitrile offers superior resistance to fatty acid salts.
Eye Protection
Safety Glasses with side shields
Chemical Splash Goggles
As a surfactant, eye contact will cause immediate pain and potential corneal damage due to membrane disruption.
Respiratory
Fume Hood (Sash at 18")
N95 / P100 Respirator
Required only if weighing outside a hood (not recommended). The powder is fine and easily inhaled.
Body Protection
Lab Coat (Cotton/Poly blend)
Lab Coat + Apron
Synthetic lipids can be difficult to wash out of pure cotton; a blend or disposable Tyvek is preferred for large quantities.
Operational Workflow & Engineering Controls
A. Weighing & Static Control (The "Hidden" Hazard)
The primary risk occurs during the transfer of the dry solid.
Environment: Always weigh inside a chemical fume hood or a balance enclosure.
Static Mitigation: Use an anti-static gun or ionizer on the weighing boat before adding the powder. If unavailable, wipe the exterior of the weighing vessel with a slightly damp Kimwipe to discharge static.
Transfer: Use a micro-spatula . Avoid pouring directly from the source bottle to prevent a "dust cloud" surge.
B. Solubilization (The "Foam" Hazard)
N-Myristoyl-L-serine sodium salt is amphiphilic. Vigorous agitation creates stable foam, making accurate volumetric dosing impossible.
Solvent Choice: Typically soluble in water, methanol, or DMSO.
Mixing Technique:Do NOT vortex at high speed.
Correct Method: Sonicate in a water bath or use a rotary shaker.
Why? Vortexing introduces air, creating a foam head that entraps the reagent, altering the final concentration.
Visualized Workflows
Diagram 1: Safe Handling Decision Logic
This workflow illustrates the decision-making process for handling the reagent based on its physical state.
Caption: Operational logic flow emphasizing specific risks (static vs. foaming) based on the physical state of the reagent.
Emergency & Disposal Procedures
Spill Cleanup[1]
Solid Spill: Do not wet the powder initially (this creates a slippery soap slick).
Action: Cover with dry paper towels or an absorbent pad. Carefully sweep into a dustpan or scoop. Wipe the residue with 70% ethanol after the bulk solid is removed.
Liquid Spill:
Action: Absorb with vermiculite or standard lab absorbent pads. The area will be slippery; wash with water and detergent.
Disposal Decision Tree
Caption: Waste stream segregation. Note that surfactant solutions should not be poured down the drain to prevent environmental release.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56846338, N-Myristoyl-L-serine sodium salt. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]
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